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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Bromopyrido[3,2-d]pyrimidine: A Key Intermediate in Medicinal Chemistry

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a key deri...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a key derivative, 7-Bromopyrido[3,2-d]pyrimidine, for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role as a versatile intermediate in the synthesis of novel therapeutic agents.

Unveiling the Core Structure: 7-Bromopyrido[3,2-d]pyrimidine

7-Bromopyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system. The bromine atom at the 7-position is a critical functional handle, enabling a wide array of subsequent chemical modifications, particularly through cross-coupling reactions. This strategic placement of the bromine atom makes it an invaluable building block in the synthesis of complex molecules with potential therapeutic applications.

Below is a visual representation of the chemical structure of 7-Bromopyrido[3,2-d]pyrimidine.

Caption: Chemical structure of 7-Bromopyrido[3,2-d]pyrimidine.

Physicochemical Properties: A Data-Driven Overview

Understanding the physicochemical properties of 7-Bromopyrido[3,2-d]pyrimidine is crucial for its handling, reaction optimization, and for predicting the properties of its derivatives. While experimental data for the parent compound is not widely published, we can infer some properties from its derivatives and the core scaffold.

PropertyValue (Estimated/Inferred)Source/Rationale
Molecular Formula C7H4BrN3Based on the chemical structure.
Molecular Weight 210.03 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on the properties of similar heterocyclic compounds.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from the properties of related pyridopyrimidine derivatives.
Reactivity The bromine atom at the 7-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The pyrimidine and pyridine rings are generally electron-deficient, influencing their reactivity towards nucleophiles.General reactivity of brominated aromatic heterocycles.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of the pyrido[3,2-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-existing pyridine scaffold, or vice-versa. A common and effective strategy for synthesizing 7-bromopyrido[3,2-d]pyrimidine and its derivatives starts from a suitably substituted pyridine precursor.

One potential synthetic route involves the cyclization of a 3-aminopyridine-2-carboxamide derivative. The strategic introduction of the bromine atom onto the pyridine ring at an early stage is a key consideration for an efficient synthesis.

G cluster_0 Synthetic Pathway A 5-Bromo-3-aminopyridine-2-carboxamide C 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one A->C Cyclization B Formamide E 7-Bromo-4-chloropyrido[3,2-d]pyrimidine C->E Chlorination D POCl3 G 7-Bromopyrido[3,2-d]pyrimidine E->G Dechlorination F H2, Pd/C

Caption: A plausible synthetic workflow for 7-Bromopyrido[3,2-d]pyrimidine.

Experimental Protocol: A Hypothetical Synthesis

The following protocol outlines a potential multi-step synthesis of 7-Bromopyrido[3,2-d]pyrimidine, based on established methodologies for related compounds. This serves as a conceptual framework for researchers.

Step 1: Synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one

  • Reaction Setup: To a solution of 5-bromo-3-aminopyridine-2-carboxamide in an appropriate high-boiling solvent such as diphenyl ether, add an excess of formamide.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine [1]

  • Reaction Setup: Suspend 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl3).

  • Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 7-Bromopyrido[3,2-d]pyrimidine

  • Reaction Setup: Dissolve 7-Bromo-4-chloropyrido[3,2-d]pyrimidine in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction Conditions: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 7-Bromopyrido[3,2-d]pyrimidine.

The Role in Drug Discovery and Development

The true value of 7-Bromopyrido[3,2-d]pyrimidine lies in its utility as a versatile intermediate for the synthesis of a diverse library of compounds for drug discovery. The bromine atom serves as a key functional group for introducing various substituents through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.

These reactions allow for the systematic modification of the 7-position of the pyrido[3,2-d]pyrimidine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been investigated for a wide range of biological activities, including but not limited to:

  • Anticancer Agents: Many pyridopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][3][4] They have been shown to target various cellular pathways involved in cancer progression.

  • Antimicrobial Agents: The fused heterocyclic system of pyridopyrimidines has also been explored for the development of new antimicrobial agents.[3]

  • Kinase Inhibitors: The structural similarity of the pyridopyrimidine core to purines makes it an attractive scaffold for the design of kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases.

The ability to readily diversify the 7-position of the 7-Bromopyrido[3,2-d]pyrimidine core allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings. The chemical shifts and coupling constants of these protons would provide valuable information about the electronic environment of the heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all the carbon atoms in the molecule, including the carbon bearing the bromine atom, which would be influenced by the electronegativity of the halogen.

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would provide further confirmation of the structure.

Conclusion and Future Perspectives

7-Bromopyrido[3,2-d]pyrimidine is a strategically important building block in the field of medicinal chemistry. Its versatile reactivity, particularly at the 7-position, allows for the efficient synthesis of a wide array of derivatives. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery and development pipeline cannot be overstated. Further exploration of the chemistry of 7-Bromopyrido[3,2-d]pyrimidine and its application in the synthesis of new bioactive molecules holds significant promise for the future of medicine.

References

  • PubChem. 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. Available from: [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, Sec B: Organic and Medicinal Chemistry. 2025.
  • PubChem. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Available from: [Link]

  • IOSR Journal of Applied Chemistry.
  • The Royal Society of Chemistry. 1HNMR δ values for... Available from: [Link]

  • MDPI.
  • MDPI.
  • Ukrainian Journal of Chemistry. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. 2019.
  • Arabian Journal of Chemistry. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. 2021.
  • Molecules.

Sources

Exploratory

Introduction: The Pyrido[3,2-d]pyrimidine Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Pyrido[3,2-d]pyrimidine Analogs This guide provides a comprehensive technical overview of the biological activities associated with the pyrido[3,2-d]pyrimidine sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Pyrido[3,2-d]pyrimidine Analogs

This guide provides a comprehensive technical overview of the biological activities associated with the pyrido[3,2-d]pyrimidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for evaluating this promising class of heterocyclic compounds. We will move beyond simple data reporting to explain the causal relationships behind experimental design and the therapeutic rationale for targeting specific pathways.

The fusion of pyridine and pyrimidine rings gives rise to a set of four isomeric structures, the pyridopyrimidines. Among these, the pyrido[3,2-d]pyrimidine isomer has emerged as a privileged scaffold, particularly for the development of targeted kinase inhibitors.[1][2] Its structural rigidity and capacity for diverse substitutions at key positions allow for fine-tuning of potency and selectivity against critical cellular targets.

Unlike the more extensively studied pyrido[2,3-d]pyrimidine isomer, which is known for a broader range of activities including DHFR and CDK inhibition, the pyrido[3,2-d]pyrimidine core has been most successfully exploited for its potent inhibition of the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[1][3][4] This guide will focus primarily on this dominant and therapeutically significant activity.

Chapter 1: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes including proliferation, survival, growth, and metabolism.[4] Aberrant activation of this pathway is a hallmark of many human cancers and inflammatory diseases, making it a high-value target for therapeutic intervention.[4] Pyrido[3,2-d]pyrimidine analogs have been instrumental in the development of potent and selective inhibitors of key kinases within this pathway.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which pyrido[3,2-d]pyrimidines exert their effect is through ATP-competitive inhibition of PI3K isoforms.[1][5][6][7] The heterocyclic core acts as a scaffold that positions key pharmacophoric groups into the ATP-binding pocket of the kinase, preventing the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-triphosphate (PIP3).

This inhibition blocks the downstream signaling cascade, most critically preventing the activation of the serine/threonine kinase Akt. The reduction in phosphorylated Akt (p-Akt) is a reliable and quantifiable biomarker of target engagement for these inhibitors.[3][6]

Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrido[3,2-d]pyrimidine inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits (ATP-Competitive)

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by pyrido[3,2-d]pyrimidines.

Selectivity Profile: PI3Kδ and Dual PI3K/mTOR Inhibition

The expression of PI3K isoforms varies across different tissues. PI3Kα and PI3Kβ are ubiquitously expressed, while PI3Kδ and PI3Kγ are found predominantly in leukocytes.[8] This differential expression provides a strategic advantage for developing isoform-selective inhibitors to minimize off-target effects.

  • PI3Kδ-Selective Inhibitors: The pyrido[3,2-d]pyrimidine scaffold has proven highly effective for generating potent and selective PI3Kδ inhibitors.[3][6][9] A prime example is Seletalisib , a novel small-molecule inhibitor that is ATP-competitive and highly selective for PI3Kδ.[1][2][6] Its leukocyte-restricted target makes it a strong candidate for treating hematologic malignancies and autoimmune diseases.[3][6]

  • Dual PI3K/mTOR Inhibitors: Due to structural similarities in the ATP-binding domain, many pyrido[3,2-d]pyrimidine analogs exhibit dual inhibitory activity against both PI3K and mTOR.[4] This dual-action can be therapeutically beneficial, as it provides a more comprehensive blockade of the signaling pathway, potentially overcoming resistance mechanisms.

Structure-Activity Relationship (SAR) and Quantitative Data

Systematic modification of the pyrido[3,2-d]pyrimidine core has yielded crucial insights into the determinants of potency and selectivity. A recent study highlighted the importance of substitutions at the C-2, C-4, and C-7 positions.[4]

Compound ReferenceKey SubstituentsTarget(s)IC₅₀ (nM)Cell Line Antiproliferation IC₅₀ (µM)Source
Seletalisib Complex quinoline moietyPI3KδPotent (specific value not publicly disclosed)N/A[1][6]
Compound S5 Aryl amino derivativePI3Kδ2.820.035 (SU-DHL-6)[3]
Trisubstituted Analog 1 C-2: 3-hydroxyphenylC-4: MorpholineC-7: HPI3Kα19>10 (Various)[4]
Trisubstituted Analog 2 C-2: 3-hydroxyphenylC-4: MorpholineC-7: CH₂OHPI3Kα31.8 (U87MG)[4]
Trisubstituted Analog 3 C-2: 3-hydroxyphenylC-4: MorpholineC-7: CH₂-N-morpholinePI3Kα71.0 (U87MG)[4]

Key SAR Insights:

  • C-4 Position: A morpholine group at the C-4 position is frequently observed and appears crucial for potent PI3K inhibition.[4]

  • C-7 Position: The introduction of small, polar, and hydrogen-bond-donating or -accepting groups at the C-7 position significantly enhances potency against PI3Kα compared to the unsubstituted analog.[4]

  • C-2 Position: An aryl group, such as 3-hydroxyphenyl, is a common feature that contributes to binding affinity.[4]

Chapter 2: Experimental Protocols for Biological Evaluation

The characterization of pyrido[3,2-d]pyrimidine analogs requires a validated sequence of biochemical and cell-based assays. The following protocols represent a standard workflow for evaluating potency, mechanism of action, and cellular efficacy.

Workflow for Inhibitor Characterization

Workflow Start Synthesized Pyrido[3,2-d]pyrimidine Analog BiochemAssay Protocol 2.1: In Vitro PI3K Kinase Assay Start->BiochemAssay IC50_Enzyme Determine Enzymatic IC₅₀ BiochemAssay->IC50_Enzyme CellAssay Protocol 2.2: MTT Cell Proliferation Assay IC50_Enzyme->CellAssay Select Potent Compounds IC50_Cell Determine Cellular IC₅₀ CellAssay->IC50_Cell MechAssay Protocol 2.3: Western Blot for p-Akt IC50_Cell->MechAssay Select Active Compounds TargetConfirm Confirm Target Engagement (Mechanism of Action) MechAssay->TargetConfirm End Lead Candidate Selection TargetConfirm->End

Caption: Standard experimental workflow for characterizing novel kinase inhibitors.

Protocol 2.1: In Vitro PI3K Kinase Assay (Luminescence-Based)

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform. It is the primary screen to determine on-target potency (IC₅₀) and is essential for establishing SAR. A luminescence-based readout (e.g., ADP-Glo™) is preferred for its high sensitivity and suitability for high-throughput screening.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1x kinase assay buffer (e.g., 20 mM MOPS, pH 6.7, 10 mM MgCl₂, 5 mM DTT, 0.03% CHAPS).[10]

    • ATP Solution: Prepare a working solution of ATP at a concentration near its Km for the specific PI3K isoform (typically 2-20 µM).[10]

    • Lipid Substrate: Use a commercially available PI3K lipid substrate (e.g., PIP2).

    • Enzyme Preparation: Dilute the purified recombinant PI3Kδ (or other isoform) enzyme in kinase buffer to the desired final concentration (e.g., 3-5 nM).[10]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of test compound serially diluted in DMSO to the appropriate wells. The final DMSO concentration should not exceed 1%.[11]

    • Add 2.5 µL of DMSO without compound to "Positive Control" (max activity) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Prepare a Master Mix containing kinase buffer, lipid substrate, and ATP.

    • Add 10 µL of the Master Mix to all wells.

    • Initiate the reaction by adding 10 µL of diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of kinase buffer without enzyme to the "Blank" wells.[11]

    • Incubate the plate at 30°C for 45-120 minutes.[10][11]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 45 minutes at room temperature.[11]

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for another 45 minutes at room temperature.[11]

    • Read the luminescence signal on a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other readings.

    • Calculate the percent inhibition relative to the "Positive Control."

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: MTT Cell Proliferation Assay

Causality: This cell-based assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effect of a compound on cancer cell lines (cellular IC₅₀) and provides a measure of the compound's ability to penetrate cells and engage its target in a complex biological system.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., SU-DHL-6 for B-cell malignancies) in appropriate medium.[3]

    • Trypsinize and count the cells, ensuring >90% viability.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[12]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate the plates for a specified period, typically 72 hours.[12]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

    • Add 10-20 µL of the MTT stock solution to each well.[13][15]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[13][14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability versus compound concentration and fit the data to determine the cellular IC₅₀ value.

Protocol 2.3: Western Blot for Phospho-Akt (Ser473)

Causality: This assay provides direct evidence of target engagement within the cell. By measuring the levels of phosphorylated Akt (the direct downstream effector of PI3K), this protocol validates that the observed cellular effects (e.g., decreased proliferation) are indeed caused by the inhibition of the intended signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrido[3,2-d]pyrimidine inhibitor (e.g., 0.1x, 1x, and 10x the cellular IC₅₀) for a short duration (e.g., 2 hours).[12] Include a vehicle control.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Akt and/or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities to show a dose-dependent decrease in the p-Akt/Total Akt ratio.

Conclusion and Future Perspectives

The pyrido[3,2-d]pyrimidine scaffold represents a highly validated and promising core for the development of targeted kinase inhibitors, particularly against the PI3K/Akt/mTOR pathway. Analogs such as Seletalisib have demonstrated the potential for achieving high potency and isoform selectivity, a critical attribute for modern cancer and immunology drug discovery.

Future research in this area will likely focus on:

  • Overcoming Resistance: Designing next-generation compounds that can inhibit mutant forms of PI3K.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

  • Exploring New Targets: While PI3K inhibition is the dominant activity, further screening of diverse pyrido[3,2-d]pyrimidine libraries may uncover novel biological targets and therapeutic applications.

The systematic application of the biochemical and cellular assays detailed in this guide is fundamental to advancing these research goals and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Bai, H., Sun, J., Lei, H., Zhang, S. Q., Yuan, B., Ma, M., & Xin, M. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]

  • ResearchGate. (n.d.). Seletalisib is a selective, ATP-competitive PI3Kd inhibitor. ResearchGate. [Link]

  • Gabr, M. T., & El-Ghandour, A. H. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • AdisInsight. (2023). Seletalisib - UCB. AdisInsight. [Link]

  • Allen, R. A., Brookings, D. C., Powell, M. J., Delgado, J., Shuttleworth, L. K., Merriman, M., ... & Payne, A. (2017). Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3Kδ. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 429-440. [Link]

  • ResearchGate. (n.d.). (A) Structure of the PI3Kd inhibitor, seletalisib. ResearchGate. [Link]

  • ResearchGate. (n.d.). This design of selective PI3Kδ inhibitors. ResearchGate. [Link]

  • Caujolle, R., & Cuq, P. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PI3 Kinase (p120γ) Kinase Assay Kit. BPS Bioscience. [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

  • Sauthon, L., Grel, M., Baffo, F., Giraud, F., Guillaumet, G., Akssira, M., ... & Corlu, A. (2020). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 25(23), 5631. [Link]

  • Vanhaesebroeck, B., Perry, M. W., Brown, J. R., André, F., & Okkenhaug, K. (2017). First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases. British Journal of Clinical Pharmacology, 83(2), 321-333. [Link]

Sources

Foundational

Technical Guide: Synthesis Architectures for 7-Bromopyrido[3,2-d]pyrimidine

The following technical guide details the synthesis of 7-Bromopyrido[3,2-d]pyrimidine , a critical scaffold in the development of PI3K, mTOR, and tyrosine kinase inhibitors. Executive Summary & Scaffold Utility The pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 7-Bromopyrido[3,2-d]pyrimidine , a critical scaffold in the development of PI3K, mTOR, and tyrosine kinase inhibitors.

Executive Summary & Scaffold Utility

The pyrido[3,2-d]pyrimidine core represents a privileged pharmacophore, distinct from its [2,3-d] isomer (found in drugs like Palbociclib) due to the positioning of the pyridine nitrogen. This structural variation significantly alters the electronic landscape of the C2 and C4 positions, modulating binding affinity in ATP-competitive kinase pockets.

The 7-bromo derivative is the "golden intermediate" for this series. The bromine atom at position 7 (para to the pyridine nitrogen) serves as a robust handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing rapid library generation without rebuilding the bicyclic core.

Retrosynthetic Analysis & Strategy

To ensure scalability and regiochemical purity, the synthesis is best approached via the Fusion Strategy , constructing the pyrimidine ring onto a pre-functionalized pyridine scaffold.

Structural Numbering & Logic
  • Core: Pyrido[3,2-d]pyrimidine.[1][2][3][4]

  • Fusion Bond: C4a–C8a (pyrimidine carbons) map to C2–C3 of the pyridine ring.

  • Target Substituent: 7-Bromo.

  • Precursor Mapping: This corresponds to 3-amino-5-bromopyridine-2-carboxamide .

Retrosynthesis Target 7-Bromo-2,4-dichloro- pyrido[3,2-d]pyrimidine Dione 7-Bromopyrido[3,2-d] pyrimidine-2,4(1H,3H)-dione Target->Dione Chlorination (POCl3/PCl5) Amide 3-Amino-5-bromo picolinamide Dione->Amide Cyclization (Urea/Triphosgene) Nitro 3-Nitro-5-bromo picolinonitrile Amide->Nitro Reduction (Fe/NH4Cl) Start 2-Amino-5-bromopyridine (Comm. Available) Nitro->Start Nitration & Sandmeyer CN

Caption: Retrosynthetic disconnection showing the linear pathway from commercially available aminopyridines to the activated bicyclic core.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (The Pyridine Core)

While 3-amino-5-bromopicolinamide is commercially available, it is expensive. For scale-up (>10g), in-house synthesis from 2-amino-5-bromopyridine is the standard industrial route.

Step 1.1: Nitration to 2-Amino-5-bromo-3-nitropyridine
  • Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para; the 5-bromo blocks the para position, forcing nitration to the 3-position.

  • Protocol:

    • Dissolve 2-amino-5-bromopyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

    • Dropwise add HNO₃ (fuming, 1.2 eq) while maintaining temp <10°C.

    • Stir at 0–5°C for 1 hour, then warm to RT overnight.

    • Quench: Pour onto crushed ice. Neutralize with NaOH to pH 7–8.

    • Isolation: Filter the yellow precipitate. Recrystallize from EtOH if necessary.

    • Yield Expectation: 85–95%.

Step 1.2: Conversion to 3-Amino-5-bromopicolinamide

This step involves converting the 2-amino group to a nitrile (Sandmeyer) and then hydrolyzing/reducing. A more direct modern approach utilizes 3-bromo-5-nitropyridine-2-carbonitrile if available, but the reduction of the nitro group in the presence of the nitrile/amide is the critical selectivity checkpoint.

  • Preferred Route (Iron Reduction):

    • Suspend 5-bromo-3-nitropyridine-2-carboxamide (1.0 eq) in MeOH:H₂O (2:1).

    • Add NH₄Cl (5.0 eq) and Iron Powder (3.0 eq).

    • Reflux (80°C) for 2–4 hours. Monitor via TLC for disappearance of the yellow nitro compound.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Purification: The product often precipitates upon cooling or concentration.

    • Critical Note: Avoid catalytic hydrogenation (Pd/C, H₂), as this will debrominate the C5 position (hydrodehalogenation). Iron/NH₄Cl is chemoselective for the nitro group.

Phase 2: The Urea Fusion (Ring Closure)

This is the defining step that constructs the pyrimidine ring. The "Urea Fusion" is preferred over phosgene for safety and operational simplicity, despite requiring high temperatures.

Protocol: Synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Reactants: Mix 3-amino-5-bromopicolinamide (10 g, 46 mmol) with Urea (14 g, 230 mmol, 5.0 eq).

  • Fusion: Heat the solid mixture in an open flask (to allow NH₃ escape) to 170–180°C .

    • Observation: The mixture will melt into a clear liquid, then resolidify as the higher-melting product forms. Evolution of ammonia gas will be vigorous.

  • Duration: Maintain temperature for 2–3 hours until solidification is complete.

  • Workup (Self-Validating Step):

    • Cool to ~100°C. Add hot water (100 mL) and stir to break up the cake.

    • Add 2N NaOH until the solid dissolves (formation of the soluble sodium salt of the dione). Filter to remove insoluble impurities.

    • Acidification: Slowly add acetic acid or 2N HCl to the filtrate until pH ~5.

    • Validation: A thick white/off-white precipitate must form. If no precipitate forms, the cyclization failed or the pH is incorrect.

  • Isolation: Filter, wash with water and cold ethanol. Dry in vacuo.[5][6]

    • Yield: 70–85%.[7]

    • Characterization: ¹H NMR (DMSO-d₆) typically shows two broad singlets for NH (11.0–12.0 ppm) and aromatic signals for the pyridine protons.

Phase 3: Activation (Chlorination)

To render the scaffold reactive for drug discovery (SNAr reactions), the dione is converted to the dichloro-derivative.

Protocol: 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
  • Reagents: Suspend the dione (1.0 eq) in POCl₃ (10–15 vol). Add PCl₅ (2.0 eq) to accelerate the reaction.

  • Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) or a catalytic amount of DMF.

    • Note: The [3,2-d] system is less electron-rich than the [2,3-d] isomer; base catalysis helps overcome the energy barrier.

  • Reflux: Heat to 110°C for 4–16 hours. The suspension should clear to a solution.

  • Quench (Hazardous):

    • Remove excess POCl₃ via rotary evaporation.

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C to prevent hydrolysis of the reactive chlorides.

    • Extract immediately with DCM or EtOAc .

  • Stability: The product is moisture-sensitive. Store under argon at -20°C.

Quantitative Data Summary

ParameterPhase 1 (Precursor)Phase 2 (Cyclization)Phase 3 (Activation)
Key Reagent Fe / NH₄ClUrea (Fusion)POCl₃ / PCl₅
Temperature 80°C (Reflux)170–180°C (Melt)110°C (Reflux)
Time 2–4 Hours2–3 Hours4–16 Hours
Typical Yield 90–95%70–85%50–65%
Purification Filtration (Celite)Acid/Base PrecipitationFlash Column / Cryst.
Critical Risk Debromination (avoid H₂)Incomplete cyclizationHydrolysis of chlorides

Pathway Visualization

SynthesisFlow Start 3-Amino-5-bromopicolinamide Intermediate 7-Bromopyrido[3,2-d]pyrimidine- 2,4(1H,3H)-dione Start->Intermediate Cyclocondensation (-NH3) Reagent1 Urea (5 eq.) 180°C, Melt Reagent1->Intermediate Product 7-Bromo-2,4-dichloro- pyrido[3,2-d]pyrimidine Intermediate->Product Deoxychlorination Check VALIDATION POINT: Dissolve in NaOH -> Filter -> Acidify Ppt confirms Dione structure Intermediate->Check Reagent2 POCl3 + PCl5 DIPEA, 110°C Reagent2->Product

Caption: Step-by-step workflow from the picolinamide precursor to the activated dichloro-scaffold.

References

  • Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines. Source: National Institutes of Health (NIH) / PMC. Context: Describes the chlorination and functionalization of the [3,2-d] core. URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Source: MDPI (Molecules).[6] Context: Comparative review of pyridopyrimidine synthesis strategies, including urea fusion methods applicable to the [3,2-d] isomer. URL:[Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective PI3Kδ inhibitors. Source: PubMed. Context: Validates the biological relevance and structural numbering of the 7-substituted [3,2-d] scaffold. URL:[Link]

Sources

Exploratory

Solubility profile of 7-Bromopyrido[3,2-d]pyrimidine in organic solvents

Executive Summary 7-Bromopyrido[3,2-d]pyrimidine and its functionalized derivatives (e.g., 4-chloro, 4-amino, 4-oxo) represent a critical scaffold in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and DH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromopyrido[3,2-d]pyrimidine and its functionalized derivatives (e.g., 4-chloro, 4-amino, 4-oxo) represent a critical scaffold in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and DHFR inhibitors. As a fused bicyclic heteroaromatic system containing three nitrogen atoms and a heavy halogen, this scaffold exhibits "Brick Dust" physicochemical properties: high crystallinity, high melting points (>200°C), and poor aqueous solubility.

This guide provides a technical analysis of the solubility profile of the 7-bromopyrido[3,2-d]pyrimidine core. It synthesizes empirical data from synthetic methodologies to establish a reliable solvation strategy for drug development workflows, ranging from stock solution preparation to recrystallization.

Physicochemical Context & Solubility Prediction[1]

To understand the solubility behavior of 7-Bromopyrido[3,2-d]pyrimidine, we must analyze its molecular interactions.

  • Structural Features : The [3,2-d] isomer places nitrogen atoms at positions 1, 3, and 5 (relative to the fused system). This high nitrogen content creates a planar, electron-deficient system prone to strong

    
    -
    
    
    
    stacking interactions.
  • The Bromine Effect : The C-7 bromine atom increases lipophilicity (LogP) and molecular weight, generally reducing solubility in polar protic solvents (like methanol) compared to the non-halogenated parent, while enhancing solubility in moderately polar halogenated solvents (like DCM).

  • H-Bonding Potential :

    • Acceptors : N-1, N-3, N-5 are H-bond acceptors, making the molecule soluble in acidic media or solvents capable of donating protons (though often with stability trade-offs).

    • Donors : The core scaffold (if 4-H or 4-Cl) lacks donors. However, the common 4-oxo tautomer (7-bromo-3H-pyrido[3,2-d]pyrimidin-4-one) possesses an NH donor, significantly reducing solubility in organic solvents due to intermolecular H-bonding.

Predicted Solubility Classification
ParameterValue (Est.)Implication
LogP 2.0 – 2.8Lipophilic; prefers organic media over water.
TPSA ~40-60 ŲModerate polarity; good membrane permeability potential.
Melting Point >200°CHigh lattice energy; requires high-energy solvents (DMSO/DMF) or heat for dissolution.

Solubility Profile in Organic Solvents[2]

The following data is synthesized from synthetic protocols involving 7-bromopyrido[3,2-d]pyrimidine derivatives (specifically the 4-chloro and 4-oxo intermediates) utilized in medicinal chemistry campaigns.

Table 1: Empirical Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO High (>20 mg/mL)Biological Assays (Stock), NMRPreferred solvent for stock solutions. Freezing may cause precipitation; sonication required upon thaw.
Polar Aprotic DMF High (>20 mg/mL)Synthesis (SnAr reactions)Excellent solubilizer but difficult to remove (high BP). Traces can interfere with biological assays.
Chlorinated Dichloromethane (DCM) Moderate (1–10 mg/mL)Extraction, ChromatographyGood for the 4-chloro derivative. Poor for the 4-oxo/hydroxy tautomers.
Chlorinated Chloroform Moderate (1–10 mg/mL)NMR, ExtractionSimilar to DCM but often provides slightly better solubility for larger aromatic systems.
Polar Protic Methanol/Ethanol Low to Moderate RecrystallizationSolubility is highly temperature-dependent . Often used hot to dissolve and cooled to precipitate.
Ethers THF Moderate Reaction SolventGood general-purpose solvent for reduction or coupling reactions.
Ethers Diethyl Ether Very Low (<0.1 mg/mL)Washing/PrecipitationUsed to wash crude solids; the compound will not dissolve, allowing impurities to be rinsed away.
Hydrocarbons Hexanes/Heptane Insoluble PrecipitationAnti-solvent used to crash the compound out of DCM or Ethyl Acetate solutions.
Aqueous Water Insoluble Workup (Quenching)The compound precipitates in water. pH adjustment (acidic) may solubilize via protonation but risks hydrolysis (esp. 4-Cl).

Technical Deep Dive: Operational Implications

The "Brick Dust" Challenge in Synthesis

Researchers often encounter the "Brick Dust" phenomenon with this scaffold—a fine, electrostatic powder that resists wetting.

  • Synthesis Implication : When performing nucleophilic substitutions (e.g., replacing a 4-Cl group), simple reflux in ethanol is often insufficient due to poor solubility.

  • Solution : Switch to DMF or DMA (Dimethylacetamide) at elevated temperatures (60–100°C), or use a co-solvent system like THF/Isopropanol .

Recrystallization Strategies

For purification without chromatography, solubility differentials are exploited.

  • Solvent System : A common strategy for 7-bromo derivatives is recrystallization from hot Ethanol or Dioxane .

  • Mechanism : The bromo-substituent provides enough lipophilicity to dissolve in boiling alcohol, but the planar stacking forces crystallization upon cooling.

  • Protocol : Dissolve crude material in minimal boiling ethanol. If insoluble, add small aliquots of DMF until clear. Cool slowly to 4°C.

Biological Assay Formulation
  • Stock Prep : Dissolve in 100% DMSO to reach 10–20 mM.

  • Precipitation Risk : When diluting into aqueous media (e.g., PBS), the "crash-out" point is typically <100 µM.

  • Mitigation : Use an intermediate dilution step in DMSO/Water (1:1) or add surfactant (0.01% Tween-80) to the assay buffer to prevent micro-precipitation which leads to false negatives (IC50 shift).

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Gravimetric)

Use this protocol to determine exact solubility limits for your specific batch/derivative.

  • Preparation : Weigh approx. 10 mg of 7-Bromopyrido[3,2-d]pyrimidine into a 1.5 mL HPLC vial.

  • Saturation : Add 500 µL of the target solvent (e.g., Methanol).

  • Equilibration : Shake/vortex at 25°C for 24 hours. Ensure solid remains visible (saturated solution).

  • Filtration : Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification :

    • Transfer a known volume (e.g., 200 µL) of filtrate to a pre-weighed aluminum pan.

    • Evaporate solvent (vacuum oven or nitrogen stream).

    • Weigh the residue.

    • Calculation :

      
      
      
Protocol B: Kinetic Solubility (High Throughput for Screening)

Use this for estimating "crash-out" concentrations in buffers.

  • Stock : Prepare a 10 mM stock in DMSO.

  • Spike : Add 2 µL of stock to 98 µL of PBS (pH 7.4) in a 96-well plate (Final = 200 µM, 2% DMSO).

  • Incubate : Shake for 2 hours at Room Temp.

  • Read : Measure UV Absorbance (254 nm or 280 nm).

  • Compare : Compare OD against a standard curve prepared in 50:50 DMSO:Buffer (where solubility is guaranteed). A drop in OD indicates precipitation.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent based on the operational goal (Reaction vs. Purification).

SolventSelection Start Start: 7-Bromopyrido[3,2-d]pyrimidine Goal What is the Operational Goal? Start->Goal Reaction Chemical Synthesis (Substitution/Coupling) Goal->Reaction Purification Purification (Workup/Isolation) Goal->Purification Assay Biological Assay (Stock Solution) Goal->Assay TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method DMSO 100% DMSO (Store at -20°C) Assay->DMSO UseDMF Use DMF or DMA (High Solubility, High BP) TempHigh->UseDMF Yes UseTHF Use THF or Dioxane (Moderate Solubility) TempHigh->UseTHF No Recryst Recrystallization Method->Recryst Chrom Flash Chromatography Method->Chrom SolventRec Hot Ethanol or Toluene/Dioxane Recryst->SolventRec SolventChrom DCM / Methanol Gradient (0-10% MeOH) Chrom->SolventChrom

Caption: Decision matrix for solvent selection based on experimental intent, balancing solubility against ease of removal and assay compatibility.

Diagram 2: "Brick Dust" Solubilization Strategy

Visualizing the approach to dissolving stubborn crystalline solids of this class.

Solubilization Solid Solid 7-Bromo Derivative Step1 Add Polar Aprotic (DMSO/DMF) Solid->Step1 Check Clear Solution? Step1->Check Sonicate Sonicate (40kHz) + Heat (40°C) Check->Sonicate No Success Ready for Use Check->Success Yes Fail Check Structure (Salt Formation?) Check->Fail Still Insoluble Sonicate->Check

Caption: Step-by-step workflow for solubilizing high-crystallinity pyridopyrimidine derivatives.

References

  • Buron, F., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Pharmaceuticals.[1][2][3][4][5] Link

  • Baluja, S., et al. (2013). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Link

  • Sigma-Aldrich .[5] Safety Data Sheet: 7-Bromopyrido[3,2-d]pyrimidin-4-amine. Link

  • PubChem . Compound Summary: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine.[2][5][6] National Library of Medicine. Link

  • BenchChem . Physical Properties of Pyrido[3,2-d]pyrimidine Derivatives. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromopyrido[3,2-d]pyrimidine

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold and the Power of C-C Bond Formation The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold and the Power of C-C Bond Formation

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity, including potent kinase inhibitors used in oncology and immunology.[1][2] The ability to functionalize this core by creating new carbon-carbon bonds is paramount for the synthesis of novel derivatives in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4][5]

This guide provides a detailed examination of the critical parameters and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 7-Bromopyrido[3,2-d]pyrimidine. As an electron-deficient, nitrogen-rich heterocycle, this substrate presents specific challenges that require careful optimization of reaction conditions to achieve high yields and purity. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to troubleshoot and adapt these protocols for their specific synthetic targets.

Mechanistic Considerations for an Electron-Deficient Heterocycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] However, the electronic properties of 7-Bromopyrido[3,2-d]pyrimidine introduce specific challenges.

  • Oxidative Addition: The C-Br bond at the 7-position is activated towards oxidative addition by the electron-withdrawing nature of the pyrimidine ring. This step, where the Pd(0) catalyst inserts into the carbon-bromine bond, is generally facile for this class of substrate.[7]

  • Transmetalation: This is often the rate-limiting step for electron-deficient heterocycles.[8][9] The nitrogen atoms in the pyridopyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10][11] Furthermore, the transfer of the organic group from the boron atom to the palladium complex requires activation by a base and can be sluggish.

  • Side Reactions: Key side reactions to mitigate include protodeboronation of the boronic acid (cleavage of the C-B bond by a proton source) and hydrodehalogenation of the starting material (replacement of the bromine with a hydrogen atom).[12][13] Careful selection of conditions is crucial to minimize these pathways.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-Br Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-R PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl R-B(OR)2 (Base Activated) PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Coupled Product (Ar-R) PdII_Diaryl->Product RedElim->Pd0 Ar-R ArBr 7-Bromopyrido[3,2-d]pyrimidine (Ar-Br) ArBr->PdII_Aryl Boronic Boronic Acid/Ester (R-B(OR)2) Boronic->PdII_Diaryl caption Fig 1. Suzuki-Miyaura Catalytic Cycle. Protocol_1_Workflow start Start reagents 1. Combine Substrate, Boronic Acid, Pd(PPh3)4, and K2CO3 in a flask. start->reagents degas 2. Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. reagents->degas solvent 3. Add degassed Dioxane/Water (4:1). degas->solvent heat 4. Heat to 80-100 °C with stirring. solvent->heat monitor 5. Monitor reaction by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with Ethyl Acetate, wash with water and brine. monitor->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Fig 2. Workflow for Protocol 1.

Step-by-Step Procedure:

  • To a reaction vessel, add 7-Bromopyrido[3,2-d]pyrimidine (1.0 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), Pd(PPh3)4 (0.03 mmol, 3 mol%), and potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv).

  • Seal the vessel, and thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Procedure for Rapid Synthesis

Microwave irradiation can dramatically reduce reaction times and is particularly useful for high-throughput synthesis. [7][14][15] Step-by-Step Procedure:

  • To a microwave reactor vessel, add 7-Bromopyrido[3,2-d]pyrimidine (0.5 mmol, 1.0 equiv), the desired boronic acid (0.6 mmol, 1.2 equiv), and K2CO3 (1.5 mmol, 3.0 equiv). [12]2. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Add Pd(PPh3)4 (0.005 mmol, 1 mol%). [12]4. Seal the vessel and place it in the microwave reactor. Stir and heat the mixture to 100-120 °C for 15-30 minutes. [7][12]5. After the reaction is complete, cool the vessel to room temperature.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor solubility of reagents.1. Ensure thorough degassing; use a fresh catalyst source.2. Switch to a stronger base like K3PO4 or Cs2CO3.3. Try a different solvent system (e.g., DMF, THF/water).
Hydrodehalogenation Hydrogen source (solvent, water) reacting with the palladium intermediate.1. Use a more robust ligand system (e.g., XPhos/Pd2(dba)3).2. Ensure the reaction is run under strictly anhydrous conditions if possible (using K3PO4 in dioxane).
Protodeboronation Boronic acid is unstable under the reaction conditions (especially heteroaryl boronic acids).1. Use the boronic acid pinacol ester instead.2. Increase the equivalents of boronic acid (1.5-2.0 equiv).3. Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for all reagents and solvents.2. Maintain a positive pressure of inert gas throughout the reaction. [12]

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Bromopyrido[3,2-d]pyrimidine is a powerful tool for the synthesis of novel, functionalized derivatives. Success relies on a mechanistic understanding of the challenges posed by this electron-deficient, nitrogen-containing heterocycle. By carefully selecting an appropriate palladium catalyst, a sterically demanding and electron-rich ligand, a suitable base, and an optimal solvent system, researchers can overcome common hurdles such as slow transmetalation and competing side reactions. The protocols provided herein offer validated starting points for achieving high-yielding and clean transformations, enabling the rapid diversification of this important pharmaceutical scaffold.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. MIT DSpace. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphine Ligands in Pd-Catalyzed Amination: A User's Guide. Chemical Science. Available at: [Link]

  • Abarbri, M., et al. (2015). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry. Available at: [Link]

  • Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at: [Link]

  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters. Available at: [Link]

  • Kotha, S., & Lahiri, K. (2002). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Resonance. Available at: [Link]

  • Durham University. (2011). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Durham e-Theses. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling in the Pharmaceutical Industry. The Royal Society of Chemistry. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]

  • Perina, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available at: [Link]

  • Fayed, E. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available at: [Link]

  • Abarbri, M., et al. (2015). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]

  • Logé, C., et al. (2014). Design, Synthesis, and Biological Activity of Pyrido[2,3-d]pyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Walczak, R., & Rychlewska, U. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Dotsenko, V. V., & Krivokolysko, S. G. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Abba, C., et al. (2021). Synthesis of Novel Amide Functionalized Pyrido[2,3-d]pyrimidine Derivatives and their Anticancer Activity. Asian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the Buchwald-Hartwig Amination of 7-Bromopyrido[3,2-d]pyrimidine

Introduction: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This transformation is particularly vital in drug discovery and development, where the aryl amine motif is a ubiquitous feature in pharmacologically active molecules. The pyrido[3,2-d]pyrimidine core, an isomer of the well-studied purine system, is a privileged scaffold in medicinal chemistry, with derivatives showing promise as potent anticancer agents.[4]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals navigating the synthesis of 7-amino-substituted pyrido[3,2-d]pyrimidines via the Buchwald-Hartwig amination of 7-Bromopyrido[3,2-d]pyrimidine. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind procedural choices, offering field-proven insights to ensure robust, reproducible, and successful outcomes. The primary challenge with nitrogen-containing heteroaryl halides, such as our substrate, is the potential for the substrate itself to coordinate with and poison the palladium catalyst.[5] This guide is specifically designed to address and overcome this inherent difficulty through strategic selection of catalysts, ligands, and reaction conditions.

The Catalytic Heart: Mechanism & Substrate-Specific Challenges

A foundational understanding of the catalytic cycle is paramount to troubleshooting and optimizing any cross-coupling reaction. The Buchwald-Hartwig amination proceeds through a well-established sequence of elementary organometallic steps.

The Generally Accepted Catalytic Cycle: The reaction initiates with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 7-Bromopyrido[3,2-d]pyrimidine. Following this, the amine coordinates to the resulting Pd(II) complex. A crucial deprotonation step, facilitated by a strong base, forms a palladium-amido intermediate. The cycle concludes with reductive elimination, which forms the desired C-N bond, releases the 7-aminopyrido[3,2-d]pyrimidine product, and regenerates the active Pd(0) catalyst.[1][2][6]

Buchwald-Hartwig Catalytic Cycle Fig. 1: The Buchwald-Hartwig Catalytic Cycle cluster_inputs pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex oxidative_add Oxidative Addition amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex amine_coord Amine Coordination & Deprotonation amido_complex->pd0 product Product (Ar-NR'R'') amido_complex->product reductive_elim Reductive Elimination ArBr Ar-Br (7-Bromopyrido[3,2-d]pyrimidine) ArBr->oa_complex Amine R'R''NH Amine->amido_complex Base Base Base->amido_complex

Caption: The Buchwald-Hartwig Catalytic Cycle.

Expertise in Action: Overcoming Substrate-Induced Catalyst Inhibition The pyrido[3,2-d]pyrimidine scaffold contains two nitrogen atoms within the pyridine ring system. These nitrogen lone pairs can act as ligands, coordinating to the palladium center. This parasitic binding sequesters the catalyst in an off-cycle, inactive state, effectively poisoning the reaction.[5] This is the single most critical challenge for this substrate class.

Our strategy to mitigate this is built upon a central principle: steric protection of the catalytic center . By employing bulky, electron-rich phosphine ligands, we create a sterically congested environment around the palladium atom. This "ligand sphere" physically hinders the approach and coordination of the substrate's pyridine nitrogen, allowing the desired catalytic cycle to proceed preferentially.

Strategic Reagent Selection: The "Why" Behind the "What"

The success of a Buchwald-Hartwig amination is not determined by a single component, but by the synergistic interplay of the catalyst, ligand, base, and solvent.

ComponentRecommended ChoicesRationale & Expert Insight
Palladium Source Pd₂(dba)₃, Pd(OAc)₂. Precatalysts: XPhos Pd G3, RuPhos Pd G4While standard Pd(0) and Pd(II) sources are effective, they require an in situ reduction/activation step that can be unreliable.[6][7] Palladacycle precatalysts are often preferred as they provide a more consistent and rapid generation of the active Pd(0) species upon exposure to the base, leading to more reproducible results.
Ligand Biaryl Monophosphines: XPhos, RuPhos, BrettPhosThis is the most critical variable. These ligands provide the necessary steric bulk to prevent the pyridine nitrogen from poisoning the palladium catalyst.[5] XPhos and RuPhos are excellent starting points due to their proven efficacy with a wide range of challenging heteroaryl halides. The choice of ligand can fine-tune reactivity and should be screened for optimal results with a specific amine.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[2] In such cases, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed, though this may require higher temperatures or longer reaction times.
Solvent Toluene, 1,4-Dioxane, tert-ButanolThe solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene and dioxane are the most common and effective solvents for this chemistry.[8][9] The choice can influence the solubility of reagents and intermediates; if starting materials are poorly soluble, a different solvent system should be explored.

Detailed Experimental Protocol: Amination of 7-Bromopyrido[3,2-d]pyrimidine

This protocol provides a robust starting point for the coupling of 7-Bromopyrido[3,2-d]pyrimidine with a generic primary or secondary amine. Self-Validation: Adherence to anhydrous and anaerobic techniques is critical for reproducibility. The protocol is designed to minimize catalyst deactivation.

Materials & Reagents:

  • 7-Bromopyrido[3,2-d]pyrimidine (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1.2 - 6 mol% if not using a precatalyst)

  • Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equiv)

  • Anhydrous Toluene (to achieve 0.1-0.2 M concentration)

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Magnetic stirrer/hotplate

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

Experimental_Workflow Fig. 2: Step-by-Step Experimental Workflow start Start setup 1. Assemble & Purge Oven-dried Schlenk tube with Ar/N₂ (3x cycles). start->setup charge 2. Charge Solids Add Pd-catalyst, ligand (if needed), base, and Ar-Br under inert gas. setup->charge add_liquids 3. Add Liquids Inject anhydrous solvent, followed by the amine. charge->add_liquids react 4. Heat & Stir Heat to 80-110 °C. Monitor by TLC/LC-MS. add_liquids->react workup 5. Workup Cool, dilute with EtOAc, filter through Celite, wash with brine. react->workup purify 6. Purify Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: Place an appropriately sized magnetic stir bar into an oven-dried Schlenk tube. Seal the tube, and connect it to a Schlenk line. Evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Charging Reagents: Under a positive flow of inert gas, quickly add the 7-Bromopyrido[3,2-d]pyrimidine, palladium precatalyst, and sodium tert-butoxide to the Schlenk tube.

  • Solvent and Amine Addition: Reseal the tube. Add anhydrous toluene via syringe to achieve the desired concentration (typically 0.1 M). Finally, add the amine substrate via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting bromide is consumed (typically 2-24 hours).[8]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 7-aminopyrido[3,2-d]pyrimidine product.

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. The following table provides a framework for troubleshooting common issues.

Observation / ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst poisoning by substrate.[5]2. Inactive catalyst (air/moisture exposure).3. Insufficient temperature.1. Screen a different, bulkier ligand (e.g., if XPhos fails, try RuPhos or BrettPhos).2. Use a reliable precatalyst. Ensure all reagents and solvents are scrupulously dry and the system is inert.3. Incrementally increase the temperature to 110-120 °C.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to excessive heat or impurities.[5]Lower the reaction temperature and increase the reaction time. Re-purify starting materials and ensure solvent is of high quality.
Hydrodehalogenation (Ar-Br → Ar-H) Presence of water or other protic impurities; inefficient trapping of HBr byproduct.Rigorously dry all reagents, solvents, and glassware. Ensure a sufficient excess of a strong base is used.
Reaction Stalls Catalyst has died over the course of the reaction.Add a second, small portion of catalyst and ligand to the stalled reaction to see if it restarts. For future runs, use a more robust ligand or slightly lower temperature.

Safety Considerations

  • Palladium Catalysts & Phosphine Ligands: Many are air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Bases: Sodium tert-butoxide is a strong caustic and hygroscopic base. Handle with care in a dry environment.

  • Solvents: Toluene and dioxane are flammable organic solvents. All heating should be conducted using a heating mantle or oil bath in a well-ventilated fume hood.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 7-aminopyrido[3,2-d]pyrimidines. The primary obstacle—catalyst inhibition by the heterocyclic substrate—is effectively overcome through the strategic application of bulky biaryl monophosphine ligands. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can confidently and reproducibly access this important class of molecules for applications in pharmaceutical and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. PMC. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Taylor & Francis Online. [Link]

  • Structure of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 7-Bromopyrido[3,2-d]pyrimidine

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These scaffolds are o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry due to their structural analogy to native purines, allowing them to function as privileged pharmacophores. Among the four possible isomers, the pyrido[3,2-d]pyrimidine core is a key structural motif in a variety of biologically active agents, including tyrosine kinase inhibitors, antimalarial compounds, and immunosuppressive drugs.[1][2][3] The functionalization of this scaffold is crucial for modulating its pharmacological properties, and Nucleophilic Aromatic Substitution (SNAr) on halo-substituted derivatives represents one of the most powerful methods for achieving molecular diversity.

This guide provides a detailed technical overview and actionable protocols for performing SNAr reactions on 7-Bromopyrido[3,2-d]pyrimidine, a versatile building block for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings that govern the reactivity of this specific heteroaromatic system and provide step-by-step experimental procedures for its successful modification with various nucleophiles.

Mechanistic Insight: Activating the 7-Position for SNAr

The feasibility of a Nucleophilic Aromatic Substitution reaction hinges on the ability of the aromatic ring to accommodate the negative charge that develops during the reaction.[4] The reaction proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6] For this to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[4][6]

In the case of 7-Bromopyrido[3,2-d]pyrimidine, the heterocyclic framework itself provides the necessary activation. The electronegative nitrogen atoms in both the pyridine (at position 1) and pyrimidine (at positions 5 and 8) rings exert a strong electron-withdrawing inductive effect. This polarization of the ring system makes the carbon atoms, including C7, electrophilic and susceptible to attack by a nucleophile.

The key to the reactivity at the 7-position lies in the ability of the fused ring system to stabilize the resulting Meisenheimer intermediate. When a nucleophile attacks the C7 carbon, the negative charge can be effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, particularly the nitrogen at position 8. This stabilization is a well-established principle in the chemistry of halopyridines and related heterocycles, where substitution is favored at positions that allow for direct resonance stabilization of the anionic intermediate by the ring nitrogen(s).[7][8][9]

The General SNAr Mechanism on 7-Bromopyrido[3,2-d]pyrimidine

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Substrate 7-Bromopyrido[3,2-d]pyrimidine Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ (Addition - RDS) Nucleophile Nu⁻ Product 7-Substituted-pyrido[3,2-d]pyrimidine Intermediate->Product - Br⁻ (Elimination) LeavingGroup Br⁻

Caption: General mechanism of the SNAr reaction on 7-Bromopyrido[3,2-d]pyrimidine.

The rate-determining step (RDS) is typically the initial nucleophilic attack to form the high-energy Meisenheimer complex.[4] The subsequent elimination of the bromide leaving group is rapid and restores the aromaticity of the system. The overall reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I, which is contrary to SN1/SN2 reactions.[10][11] This is because the bond to the leaving group is not broken in the rate-determining step; instead, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack.[12] While bromine is a good leaving group, reactions may require heating to proceed at a practical rate.

Experimental Protocols and Application Data

The following protocols are designed as robust starting points for the SNAr functionalization of 7-Bromopyrido[3,2-d]pyrimidine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Substrate, Nucleophile, Base, Solvent) Reaction Heating & Stirring (e.g., 80-150 °C) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the substitution of the 7-bromo substituent with a variety of amine nucleophiles.

  • Materials:

    • 7-Bromopyrido[3,2-d]pyrimidine (1.0 equiv)

    • Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (2.0-3.0 equiv)

    • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

    • Microwave vial or round-bottom flask with reflux condenser

    • Standard work-up and purification equipment

  • Procedure:

    • To a microwave vial or a dry round-bottom flask, add 7-Bromopyrido[3,2-d]pyrimidine (1.0 equiv), the selected amine nucleophile (2.0-3.0 equiv), and the base (2.0-3.0 equiv).

    • Add enough anhydrous polar aprotic solvent to dissolve the reactants (typically a 0.1 to 0.5 M concentration).

    • For microwave heating: Seal the vial and heat the reaction mixture to 120-150 °C for 30-90 minutes.[5]

    • For conventional heating: Equip the flask with a reflux condenser under an inert atmosphere (N₂ or Ar) and heat the reaction mixture to 100-150 °C for 4-24 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-pyrido[3,2-d]pyrimidine derivative.

Protocol 2: O-Arylation/Alkylation with Alcohols and Phenols

This protocol details the synthesis of ether linkages at the 7-position using alkoxide or phenoxide nucleophiles.

  • Materials:

    • 7-Bromopyrido[3,2-d]pyrimidine (1.0 equiv)

    • Alcohol or phenol nucleophile (1.5-2.0 equiv)

    • Strong base (e.g., NaH, 60% dispersion in mineral oil, or t-BuOK) (1.2-1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., THF, DMF)

    • Flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar)

    • Standard work-up and purification equipment

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5-2.0 equiv) and dissolve it in the anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the strong base (e.g., NaH) portion-wise to the solution to generate the alkoxide/phenoxide in situ.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add a solution of 7-Bromopyrido[3,2-d]pyrimidine (1.0 equiv) in the same anhydrous solvent to the alkoxide/phenoxide solution.

    • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.[5]

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: S-Arylation with Thiols

This protocol describes the formation of a thioether bond at the 7-position.

  • Materials:

    • 7-Bromopyrido[3,2-d]pyrimidine (1.0 equiv)

    • Thiol nucleophile (e.g., thiophenol, benzyl thiol) (1.1-1.5 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Round-bottom flask with a reflux condenser

    • Standard work-up and purification equipment

  • Procedure:

    • In a round-bottom flask, combine 7-Bromopyrido[3,2-d]pyrimidine (1.0 equiv), the thiol nucleophile (1.1-1.5 equiv), and the base (1.5-2.0 equiv).[5]

    • Add the anhydrous polar aprotic solvent.

    • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 7-thioether-pyrido[3,2-d]pyrimidine derivative.

Summary of Reaction Conditions
Nucleophile ClassTypical Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Notes
Amines (R₂NH) Morpholine, BenzylamineK₂CO₃, DIPEADMF, DMSO100 - 1502 - 24Microwave heating can significantly reduce reaction times. An excess of the amine can sometimes serve as both nucleophile and base.
Alcohols (ROH) Phenol, Benzyl alcoholNaH, t-BuOKTHF, DMF80 - 1204 - 18Requires anhydrous conditions. The alkoxide must be pre-formed before adding the substrate.
Thiols (RSH) Thiophenol, EthanethiolK₂CO₃, Cs₂CO₃DMF, DMSO80 - 1202 - 12Thiols are generally strong nucleophiles and reactions often proceed cleanly.

Troubleshooting and Self-Validation

  • Low or No Conversion:

    • Validate Activation: Confirm that the reaction temperature is sufficient. SNAr reactions on bromo-substituted heterocycles often require elevated temperatures.[13]

    • Validate Nucleophile Strength: If using a neutral nucleophile like an alcohol or thiol, ensure a strong enough base is used to generate the corresponding anion, which is a much stronger nucleophile.[14]

    • Solvent Choice: Ensure a polar aprotic solvent (DMF, DMSO) is used, as these solvents effectively solvate cations while leaving the nucleophile "naked" and more reactive.[15]

  • Formation of Side Products:

    • Anhydrous Conditions: For reactions involving strong bases like NaH, ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the base and potential hydrolysis of the substrate or product.[14]

    • Inert Atmosphere: Use an inert atmosphere (N₂ or Ar) to prevent potential oxidation of sensitive nucleophiles (like thiophenols) or side reactions.

Conclusion

The 7-Bromopyrido[3,2-d]pyrimidine scaffold is a highly valuable platform for the development of novel therapeutics. The inherent electronic properties of the fused ring system render the 7-position susceptible to nucleophilic aromatic substitution, providing a reliable and versatile method for introducing a wide array of functional groups. The protocols outlined in this guide offer a comprehensive and field-tested foundation for researchers to successfully synthesize diverse libraries of 7-substituted pyrido[3,2-d]pyrimidine derivatives, paving the way for the discovery of next-generation drug candidates.

References

  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
  • Reactivity in Nucleophilic Aromatic Substitution: A Compar
  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile - Benchchem.
  • Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol - Benchchem.
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Why does nucleophilic aromatic substitution occur
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active arom

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Application

Functionalization of 7-Bromopyrido[3,2-d]pyrimidine at the C-4 Position

[1][2][3] Executive Summary & Strategic Importance The 7-bromopyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in developing ATP-competitive kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Strategic Importance

The 7-bromopyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in developing ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, p38 MAPK, and EGFR inhibitors).

The functionalization strategy relies on the distinct electronic differentiation between the C-4 and C-7 positions.[1][2] The C-4 position is highly electrophilic due to the electron-withdrawing nature of the fused pyrimidine ring, making it the primary site for Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2] Conversely, the 7-bromo  substituent is relatively inert to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

conditions but serves as an excellent handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[2]

Crucial Synthetic Order of Operations: To maximize yield and minimize side reactions, C-4 functionalization must precede C-7 diversification . The C-4 chloro intermediate is moisture-sensitive; converting it immediately to a stable C-4 amino or alkoxy derivative protects the core and prevents hydrolysis back to the lactam.[1][2]

Mechanistic Workflow & Decision Tree

The following diagram outlines the critical reaction pathways and decision points based on the desired nucleophile (Amine vs. Alkoxide).

G Start 7-Bromopyrido[3,2-d] pyrimidin-4(3H)-one (Lactam Precursor) Activation Chlorination (Activation) Start->Activation POCl3, cat. DMF Reflux, 2-4h Intermediate 7-Bromo-4-chloro pyrido[3,2-d]pyrimidine (Key Electrophile) Activation->Intermediate Isolation Decision Select Nucleophile Intermediate->Decision RouteA Route A: Amination (Anilines/Alkylamines) Decision->RouteA R-NH2 RouteB Route B: Etherification (Phenols/Alcohols) Decision->RouteB R-OH ProductA 4-Amino-7-bromo Derivative RouteA->ProductA iPrOH/Dioxane Base or Acid Cat. ProductB 4-Alkoxy-7-bromo Derivative RouteB->ProductB NaH, THF 0°C to RT

Figure 1: Synthetic workflow for the selective C-4 functionalization of 7-bromopyrido[3,2-d]pyrimidine.

Detailed Experimental Protocols

Protocol A: Activation – Synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

This step converts the stable lactam into the reactive chloro-intermediate.[1][2] Note that the 7-bromo group deactivates the ring slightly compared to the non-halogenated core, often requiring catalytic activation.[1]

Reagents:

  • Starting Material: 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one (1.0 equiv)[1][2]

  • Reagent: Phosphoryl chloride (

    
    ) (5–10 equiv, solvent/reagent)[2]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2–3 drops)[1][2]

  • Quenching: Saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or ice water.[2]
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Ar balloon), suspend the lactam in neat

    
    .
    
  • Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of electron-deficient lactams.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. The suspension should become a clear, dark solution, indicating consumption of the starting material.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The product is less polar than the starting lactam.[1][2]

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       under reduced pressure (rotary evaporator) to yield a thick residue.[2]
      
    • Slowly pour the residue onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the newly formed C-Cl bond.[1][2]

    • Neutralize carefully with saturated aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       to pH 7–8.[2]
      
  • Isolation: Extract immediately with Dichloromethane (DCM) (3x). Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
  • Storage: The resulting yellow/tan solid is moisture-sensitive.[1][2] Store under Argon at -20 °C or use immediately in Protocol B/C.

Protocol B: Functionalization with Amines

This is the most common route for generating kinase inhibitors.[1][2] The reaction can be catalyzed by base (to scavenge HCl) or acid (to protonate N-3, activating the C-4 position).[1][2]

Reagents:

  • Electrophile: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (1.0 equiv)[1][2]

  • Nucleophile: Aniline or Aliphatic Amine (1.1–1.2 equiv)[1][2]

  • Solvent: Isopropanol (iPrOH) or 1,4-Dioxane.[1][2]

  • Base (Optional): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).[2]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloro-intermediate in iPrOH (concentration ~0.1 M).

  • Addition: Add the amine and DIPEA.

    • Variation: For weak nucleophiles (e.g., electron-deficient anilines), omit the base and add catalytic HCl (4M in dioxane).[2] The protonated pyrimidine is more electrophilic.[1][2]

  • Reaction: Heat to 80 °C (or reflux for iPrOH) for 2–6 hours.

  • Precipitation Workup:

    • Many products precipitate directly from iPrOH upon cooling.[1][2]

    • Cool to room temperature.[3][1][2][4][5] Filter the solid.[1][2]

    • Wash the cake with cold iPrOH and diethyl ether.[1][2]

  • Alternative Workup: If no precipitate forms, concentrate the solvent, redissolve in EtOAc, wash with water/brine, and purify via flash chromatography (DCM/MeOH gradients).

Protocol C: Functionalization with Alkoxides

Used to generate ether-linked derivatives.[1][2] Stronger bases are required to deprotonate the alcohol.[1][2]

Reagents:

  • Electrophile: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (1.0 equiv)[1][2]

  • Nucleophile: Alcohol/Phenol (1.2 equiv)[1][2]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)[2]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Deprotonation: In a dry flask under Argon, suspend NaH in THF at 0 °C. Add the alcohol/phenol dropwise. Stir for 15–30 mins until gas evolution ceases (formation of sodium alkoxide).

  • Coupling: Add the chloro-intermediate (dissolved in minimal THF) dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

  • Quench: Carefully quench with a small amount of water or saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    
  • Isolation: Extract with EtOAc. Wash with water and brine.[1][2][5] Dry and concentrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Reversion to Lactam Hydrolysis of the 4-Cl intermediate during workup.[1][2]Ensure ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

removal is thorough before aqueous quench.[2] Keep quench temperature <10 °C. Use anhydrous solvents for the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

step.[2]
Low Yield (Amination) Aniline nucleophile is too electron-deficient.[1][2]Switch solvent to 1,4-Dioxane and use acid catalysis (HCl) instead of base. Increase temperature to 100 °C.
Incomplete Chlorination Poor solubility or deactivation by 7-Br.[1][2]Increase reaction time. Ensure catalytic DMF is fresh.[1][2] Use ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

with catalytic DMF as an alternative.
Regioselectivity Issues Nucleophilic attack at C-2 (rare but possible).[2]C-4 is significantly more electrophilic.[1][2] Lower the reaction temperature (0 °C -> RT) to favor kinetic control at C-4.

References

  • Synthesis of 7-Bromo-4-chloropyrido[3,2-d]pyrimidine (Key Intermedi

    • Source: PubChem Compound Summary for CID 23537163.[1][2]

    • URL:[Link][1][2]

    • Relevance: Confirmation of chemical structure, physical properties, and commercial availability of the 4-chloro intermedi
  • Design, Synthesis, and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series

    • Source:Molecules2021 , 26(17), 5349.[2][6]

    • URL:[Link]

    • Relevance: Provides specific reaction conditions for C-4 substitution and subsequent C-7 Suzuki couplings in the context of PI3K/mTOR inhibitor development.
  • Medicinal Chemistry Perspective of Pyrido[2,3-d]pyrimidines (Analogous Chemistry)

    • Source:RSC Advances, 2023 , Review.[2][7]

    • URL:[Link]

    • Relevance: While focusing on the [2,3-d] isomer, this review establishes the fundamental reactivity patterns ( at C-4) applicable to the [3,2-d] system.
  • 7-Bromopyrido[3,2-d]pyrimidin-4(3H)

    • Source: ChemicalBook CAS DataBase List.[3][1][2]

    • Relevance: Specifications for the lactam precursor required for Protocol A.

Sources

Method

Application Note: Precision Synthesis of Bicyclic Heteroaromatic Libraries using 7-Bromopyrido[3,2-d]pyrimidine

This Application Note is designed to guide researchers through the precision synthesis of bicyclic heteroaromatic libraries using the 7-Bromopyrido[3,2-d]pyrimidine scaffold. This guide focuses on the specific [3,2-d] is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the precision synthesis of bicyclic heteroaromatic libraries using the 7-Bromopyrido[3,2-d]pyrimidine scaffold. This guide focuses on the specific [3,2-d] isomer, a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR, VEGFR), distinct from its more common [2,3-d] analog (e.g., Palbociclib).

Introduction & Structural Rationale

The pyrido[3,2-d]pyrimidine scaffold represents a bioisostere of quinazoline, offering improved solubility and distinct hydrogen-bonding vectors for ATP-competitive kinase inhibition. The 7-bromo derivative is particularly valuable as a "Hub" molecule because it enables orthogonal functionalization:

  • C-4 Position: Highly electrophilic; susceptible to rapid

    
     displacement.
    
  • C-2 Position: Moderately electrophilic; allows for secondary substitution under forcing conditions.

  • C-7 Position: Contains a stable aryl bromide; inert to

    
     but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    

This reactivity gradient allows for the sequential, programmed assembly of high-diversity libraries without the need for protecting groups.

Reactivity Map

ReactivityMap Scaffold 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine C4 C-4 Position (Most Reactive Electrophile) Target: Amines, Alcohols Method: SNAr (0°C - RT) Scaffold->C4 1. First Displacement C2 C-2 Position (Secondary Electrophile) Target: Amines, Thiols Method: SNAr (Heat) Scaffold->C2 2. Second Displacement C7 C-7 Position (Halogen Handle) Target: Aryl/Heteroaryl Groups Method: Pd-Catalysis Scaffold->C7 3. Cross-Coupling

Scaffold Synthesis Protocol

While the core scaffold may be commercially available, in-house synthesis ensures quality and scalability. The [3,2-d] isomer is constructed from 3-aminopicolinic acid derivatives.

Step 1: Cyclization to the Dione

Precursor: 3-Amino-5-bromopicolinic acid (or 3-amino-5-bromopicolinamide). Reaction: Fusion with Urea.

  • Mix: Combine 3-amino-5-bromopicolinic acid (10.0 g, 46 mmol) and Urea (13.8 g, 230 mmol, 5 eq) in a mortar and pestle; grind to a fine powder.

  • Heat: Transfer to a round-bottom flask. Heat to 160–170 °C in a sand bath or oil bath. The mixture will melt and evolve ammonia.

  • Monitor: Continue heating for 4–6 hours until the melt solidifies.

  • Workup: Cool to room temperature. Add water (100 mL) and sonicate to break up the solid. Adjust pH to ~4-5 with dilute HCl if necessary.

  • Isolate: Filter the precipitate, wash with water and cold ethanol. Dry in a vacuum oven at 60 °C.

  • Product: 7-Bromo-1H,3H-pyrido[3,2-d]pyrimidine-2,4-dione (Yield: ~75-85%).

Step 2: Chlorination (The "Library Hub")

Reagents:


 (Phosphorus oxychloride), 

(optional booster), DIPEA (base).
  • Suspend: Place the dione (5.0 g) in a dry flask under Argon. Add

    
     (25 mL, excess).
    
  • Catalyze: Add

    
     (4.5 g, 1.1 eq) and DIPEA (2 mL).
    
  • Reflux: Heat to 110 °C (reflux) for 4–8 hours. The suspension should clear to a yellow/orange solution.

  • Quench (Critical): Remove excess

    
     by rotary evaporation (use a caustic trap). Pour the thick residue slowly onto crushed ice/water  (200 g) with vigorous stirring. Maintain temp <10 °C to prevent hydrolysis of the chlorides.
    
  • Extract: Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 8. Extract immediately with DCM (3 x 100 mL).
  • Purify: Dry over

    
    , concentrate. Purify via rapid flash chromatography (Hexane/EtOAc).
    
  • Product: 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine (Yield: ~60-70%).[1] Store at -20 °C under Argon.

Library Generation Protocols

Diversity Point 1: C-4 Displacement ( )

The C-4 chloride is significantly more reactive due to the para-relationship with the pyridine nitrogen (N-5).

Protocol:

  • Dissolve: Dissolve scaffold (1.0 eq) in anhydrous THF or DMF (0.1 M).

  • Add Nucleophile: Add Primary/Secondary Amine (

    
    ) (1.05 eq) and DIPEA (1.2 eq).
    
  • Conditions: Stir at 0 °C to Room Temperature for 1–2 hours.

    • Note: Heating is rarely required and may lead to C-2 substitution by-products.

  • Workup: Dilute with water, filter precipitate (if solid) or extract with EtOAc.

  • Outcome: 7-Bromo-2-chloro-4-amino-pyrido[3,2-d]pyrimidine .

Diversity Point 2: C-7 Cross-Coupling (Suzuki-Miyaura)

This step introduces the bi-aryl motif common in kinase inhibitors.

Protocol:

  • Mix: Combine C-4 substituted intermediate (1.0 eq), Boronic Acid (

    
    ) (1.2 eq), and 
    
    
    
    (2.0 eq) in Dioxane/Water (4:1).
  • Degas: Sparge with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Heat to 90 °C for 4–12 hours (or Microwave: 120 °C, 30 min).

  • Purify: Filter through Celite, concentrate, and purify via Prep-HPLC or Flash Chromatography.

Diversity Point 3: C-2 Displacement (Optional)

The C-2 chloride is deactivated after C-4 substitution but can still be displaced by strong nucleophiles or under forcing conditions.

Protocol:

  • Solvent: Use n-Butanol or DMF.

  • Reagent: Add excess Amine (

    
    ) (3–5 eq) or Alkoxide.
    
  • Heat: Microwave irradiation at 140–160 °C is often required.

Quantitative Data Summary

Reaction StepKey ReagentsTempTypical YieldCritical Note
Cyclization Urea, 3-amino-5-bromopicolinic acid160°C80%Requires open vessel for

escape.
Chlorination

,

, DIPEA
110°C65%Quench on ice to prevent hydrolysis.
C-4

Amine, DIPEA, THF0°C-RT90%Highly regioselective at low temp.
C-7 Suzuki Boronic Acid,

,

90°C75%Degassing is crucial for Pd life.
C-2

Excess Amine, n-BuOH150°C50-60%Often the yield-limiting step.

Library Generation Workflow

LibraryWorkflow Start Start: 3-Amino-5-bromopicolinic acid Dione Intermed: 7-Bromopyrido[3,2-d]dione Start->Dione Urea Fusion (160°C) Scaffold HUB: 7-Bromo-2,4-dichloro-pyrido[3,2-d]pyrimidine Dione->Scaffold POCl3 Chlorination Lib_R1 Library A (R1 Diversity) C-4 Substitution Scaffold->Lib_R1 SNAr (R1-NH2) Lib_R2 Library B (R1 + R2 Diversity) C-7 Coupling Lib_R1->Lib_R2 Suzuki (R2-B(OH)2)

References

  • Le Meur, et al. "Discovery of Seletalisib (UCB-5857), a Potent and Selective PI3Kδ Inhibitor for the Treatment of Immunological Diseases." Journal of Medicinal Chemistry, 2016.

  • Doherty, A. M., et al. "Design and Synthesis of Pyrido[3,2-d]pyrimidine Inhibitors of PDGF Receptor Tyrosine Kinase." Bioorganic & Medicinal Chemistry Letters, 1997.

  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012.[2]

  • Organic Syntheses. "2,3-Diaminopyridine (Precursor Synthesis)." Org. Synth. 1964, 44, 34.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing debromination side reactions in 7-Bromopyrido[3,2-d]pyrimidine

Welcome to the technical support center for 7-Bromopyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromopyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during the functionalization of this important heterocyclic building block: the unwanted side reaction of debromination. Here, we provide in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you minimize byproduct formation and maximize the yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 7-Bromopyrido[3,2-d]pyrimidine, and why is it problematic?

A1: Debromination is an undesired side reaction where the bromine atom at the 7-position of the pyrido[3,2-d]pyrimidine core is replaced by a hydrogen atom. This process, often called hydrodehalogenation, leads to the formation of the parent pyrido[3,2-d]pyrimidine as a significant byproduct.[1] This side reaction is problematic because it consumes your starting material, reduces the overall yield of the desired functionalized product, and introduces a byproduct that can be difficult to separate during purification due to similar polarity.

Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?

A2: The principal cause of debromination in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can participate in a competing catalytic cycle that reductively cleaves the C-Br bond. Several factors within your reaction can generate these Pd-H species:

  • Strong Bases: Aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H.[2]

  • High Temperatures: Elevated temperatures can cause the thermal decomposition of solvents, ligands, or other reagents, creating hydride sources.[2][3]

  • Presence of Hydride Donors: Trace amounts of water, alcohols (e.g., isopropanol), or even certain amine or phosphine reagents can act as hydride sources.[1][2][4]

  • Suboptimal Ligands: An inappropriate ligand choice can lead to a slower rate of the desired reductive elimination, giving the competing debromination pathway more time to occur.[4]

Q3: Is the 7-Bromopyrido[3,2-d]pyrimidine scaffold particularly susceptible to debromination?

A3: Yes, heteroaromatic systems like pyrido[3,2-d]pyrimidines can be particularly sensitive. The electron-deficient nature of the fused pyridine and pyrimidine rings can influence the reactivity of the C-Br bond and the stability of intermediates in the catalytic cycle. For related bromopyridine substrates, debromination is a well-documented challenge, requiring careful optimization of reaction conditions to suppress.[5][6]

Q4: Can protecting the nitrogen atoms on the pyrimidine ring help prevent debromination?

A4: For some nitrogen-containing heterocycles, such as pyrroles or imidazoles, N-protection has been shown to be an effective strategy to reduce debromination.[7][8] An unprotected N-H group can sometimes participate in side reactions that promote catalyst deactivation or undesired pathways. While less common for pyridopyrimidines, if other optimization strategies fail, considering a suitable, stable protecting group could be a viable, albeit less direct, approach.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving debromination issues observed during your experiments.

Symptom: LC-MS or ¹H NMR analysis shows a significant peak corresponding to the mass or signals of the debrominated pyrido[3,2-d]pyrimidine byproduct.

Below is a logical workflow to systematically troubleshoot this issue. Start with the highest-impact variables first, such as base and ligand selection.

Troubleshooting Workflow Diagram

G start High Debromination Observed base Step 1: Optimize Base (Switch to Milder Base) start->base Initial Step ligand Step 2: Screen Catalyst & Ligand (Use Bulky, Electron-Rich Ligands) base->ligand If debromination persists conditions Step 3: Adjust Reaction Conditions (Lower Temp, Shorter Time) ligand->conditions If still problematic reagents Step 4: Verify Reagent & Solvent Purity (Ensure Anhydrous Conditions) conditions->reagents Further optimization end Debromination Minimized reagents->end Final Check

Caption: A logical workflow for troubleshooting debromination.

In-Depth Troubleshooting Steps
Step 1: Optimize the Base
  • Problem: Strong bases, especially alkoxides (NaOtBu, KOtBu), are common culprits in generating Pd-H species that lead to hydrodehalogenation.[2]

  • Solution: Switch from strong alkoxide bases to milder inorganic bases.[4] These alternatives are generally less prone to promoting the formation of hydride intermediates while still being effective for the cross-coupling reaction.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[2][3][4][8]

Step 2: Screen the Catalyst and Ligand
  • Problem: The ligand plays a critical role in the catalytic cycle. An inefficient ligand can result in a slow reductive elimination step, allowing the competing debromination pathway to dominate.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step of the desired product, effectively outcompeting the debromination side reaction.[4][5][9]

    • Recommended Ligands:

      • For Suzuki-Miyaura: XPhos, SPhos, dppf.[4]

      • For Buchwald-Hartwig: RuPhos, BrettPhos, XPhos.[10][11]

Step 3: Adjust Reaction Conditions
  • Problem: High reaction temperatures and extended reaction times increase the likelihood of debromination.[3][4] Higher temperatures can accelerate the decomposition of reaction components into hydride sources.

  • Solution:

    • Lower the Temperature: Determine the lowest effective temperature for your transformation. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[2][9]

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Work up the reaction as soon as the 7-Bromopyrido[3,2-d]pyrimidine starting material has been consumed to avoid prolonged exposure to conditions that favor the side reaction.[4]

Step 4: Ensure Reagent and Solvent Purity
  • Problem: Protic impurities, especially water, can serve as a direct proton source for hydrodehalogenation.[4]

  • Solution:

    • Use Anhydrous Solvents: Employ anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[2][4]

    • Dry Reagents: Ensure all solid reagents, particularly hygroscopic bases like K₃PO₄, are rigorously dried before use.

    • Maintain Inert Atmosphere: Meticulously degas your solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment to prevent catalyst deactivation and side reactions.[4][5]

The Competing Catalytic Cycle

The diagram below illustrates how the formation of a Pd-H species creates an unwanted catalytic cycle that competes directly with the desired cross-coupling pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L)₂ Pd0->OA Oxidative Addition (Ar-Br) PdH H-Pd(II)-Br(L)₂ Pd0->PdH Hydride Source TM Ar-Pd(II)-Nu(L)₂ OA->TM Transmetalation (+ Nucleophile) PdH_direct H-Pd(II)-Ar(L)₂ OA->PdH_direct Hydride Transfer TM->Pd0 Reductive Elimination Product Ar-Nu (Desired Product) TM->Product PdH->OA Reaction with Ar-Br OA_Debrom Ar-Pd(II)-Br(L)₂ PdH_direct->Pd0 Reductive Elimination Byproduct Ar-H (Debrominated Byproduct) PdH_direct->Byproduct

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.

Data Presentation: Impact of Base and Ligand Selection

The following table provides illustrative data on the general trends observed when optimizing base and ligand choice for a generic Suzuki-Miyaura coupling of a bromopyridine substrate.

LigandBaseTemperatureDebromination Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-40%50-65%
dppfCs₂CO₃Moderate5-15%75-85%
XPhos K₃PO₄ Low to Moderate <5% >90%
Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions. This data highlights common trends observed in the literature.[4]

Optimized Experimental Protocols

The following protocols are provided as robust starting points and should be optimized for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed to minimize the hydrodehalogenation of 7-Bromopyrido[3,2-d]pyrimidine.

Materials:

  • 7-Bromopyrido[3,2-d]pyrimidine (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 7-Bromopyrido[3,2-d]pyrimidine (1.0 eq), the arylboronic acid/ester (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the tube with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4][5]

  • Add the anhydrous, degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol uses a milder base to suppress debromination during C-N bond formation.

Materials:

  • 7-Bromopyrido[3,2-d]pyrimidine (1.0 eq)

  • Primary or secondary amine (1.1 - 1.3 eq)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add 7-Bromopyrido[3,2-d]pyrimidine (1.0 eq), the base (e.g., Cs₂CO₃, 1.5 eq), and the palladium precatalyst (2 mol%) to an oven-dried reaction tube.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 90-110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

References

  • Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. BenchChem.
  • Preventing degradation of 3-Bromopyridine-D4 during reactions. BenchChem.
  • Preventing debromination in subsequent reaction steps. BenchChem.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines. BenchChem.
  • Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. BenchChem.
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cross-Coupling Reactions Guide.
  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
  • Reductions of aryl bromides in water at room temper
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • The chemistry of pyrido[2,3-d]pyrimidines. J. Chem. Pharm. Res.

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Optimization

Recrystallization solvents for 7-Bromopyrido[3,2-d]pyrimidine purification

Prepared by the Office of the Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromopyrido[3,2-d]pyrimidine via recrystallization. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of 7-Bromopyrido[3,2-d]pyrimidine and related heterocyclic compounds.

Q1: What are the ideal properties of a recrystallization solvent for 7-Bromopyrido[3,2-d]pyrimidine?

A1: The cornerstone of a successful recrystallization is the selection of an appropriate solvent.[1][2] The ideal solvent for 7-Bromopyrido[3,2-d]pyrimidine should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[2]

  • Low Solubility at Room/Cold Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[2][3]

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[4]

Q2: Which solvents are commonly recommended for purifying pyrimidine and pyridine-based heterocycles?

A2: Pyridine and its fused-ring analogues can be challenging to crystallize.[5] However, several solvent systems are known to be effective for these classes of compounds. Based on the polar nature of the pyridopyrimidine core, the following solvents and solvent systems are excellent starting points for screening:

Solvent/SystemTypeRationale & Comments
Ethanol (EtOH) Single SolventA versatile and commonly used polar protic solvent. Often a good first choice for nitrogen-containing heterocycles.[5][6]
Ethyl Acetate (EtOAc) Single SolventA moderately polar solvent that can be effective if the compound is not overly polar.[5]
Toluene Single SolventAromatic compounds, including heterocycles, often crystallize well from toluene due to potential π-stacking interactions.[5]
Hexane/Ethyl Acetate Two-Solvent SystemA classic non-polar/polar mixture. The compound is dissolved in a minimum of hot EtOAc ("good" solvent), and hexane ("poor" solvent) is added dropwise until turbidity appears.[4][5]
Hexane/Acetone Two-Solvent SystemSimilar to Hexane/EtOAc, this system works well for compounds of moderate polarity.[5]
Dichloromethane/Hexane Two-Solvent SystemAnother common solvent pair for purifying moderately polar organic compounds.

Q3: My 7-Bromopyrido[3,2-d]pyrimidine is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: This is a common challenge with highly polar or complex heterocyclic compounds. When standard cooling crystallization is not feasible due to the use of high-boiling point solvents, anti-solvent vapor diffusion is a highly effective alternative.[3][7] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a volatile "poor" solvent (an anti-solvent) in which the compound is insoluble, such as diethyl ether, pentane, or dichloromethane.[3][7] Over time, the anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals.[3]

Q4: How does the bromine substituent on the pyridopyrimidine core influence solvent selection?

A4: The presence of a bromine atom increases the molecule's molecular weight and polarizability, which can enhance intermolecular interactions like van der Waals forces. This can sometimes improve the tendency of a molecule to form a stable crystal lattice. While it doesn't drastically change the polarity compared to the unsubstituted core, it may slightly decrease solubility in very polar solvents (like water) and slightly increase it in less polar solvents (like dichloromethane) compared to the non-brominated parent compound. The fundamental principles of matching solvent polarity to the solute remain the primary guide for selection.

Troubleshooting & Optimization Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Issue 1: No crystals form after the hot solution has cooled.

  • Possible Cause: The solution is not supersaturated; too much solvent was added initially.[8]

  • Solution 1: Re-heat the solution and boil off some of the solvent to increase the compound's concentration. Allow it to cool again.[9] Be careful not to evaporate too much, which could cause the product to "oil out."

  • Solution 2: Scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]

  • Solution 3: Add a "seed crystal"—a tiny, pure crystal of the target compound—to the cooled solution. This provides a template for further crystallization.[8]

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.[3]

  • Solution: If the above methods fail, the solvent is likely inappropriate. Recover the compound by evaporating the solvent and attempt the recrystallization again with a different solvent or a two-solvent system.[8][9]

Issue 2: The compound separates as an oil, not a solid ("oiling out").

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This is common when a solution is cooled too rapidly or when significant impurities are present, causing a melting point depression.[9]

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-5% more) to decrease the saturation level slightly. Allow the solution to cool much more slowly.[8][9] Insulating the flask can promote slow cooling.

  • Solution 2: If impurities are suspected, consider a preliminary purification step. This could involve passing a solution of the crude material through a small plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.[8]

Issue 3: Crystal yield is very low.

  • Possible Cause: Too much solvent was used during the initial dissolution step, meaning a significant portion of the product remains dissolved in the mother liquor even after cooling.[8]

  • Solution 1: Reduce the volume of the mother liquor by boiling off some solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[8]

  • Solution 2: Ensure the solution is cooled to the lowest practical temperature. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4][8]

  • Possible Cause: The chosen solvent is not optimal, and the compound has significant solubility even at low temperatures.

  • Solution: Re-evaluate your solvent choice. A two-solvent system can often be manipulated to minimize the final solubility of the compound more effectively than a single solvent.[8]

Issue 4: The final crystals are colored or appear impure.

  • Possible Cause: The presence of colored, soluble impurities that co-crystallize with the product.

  • Solution: Add a very small amount of activated decolorizing charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1][4] Use charcoal sparingly, as it can also adsorb some of your desired product. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Recrystallization Troubleshooting Workflow

G start Initial Outcome? no_xtal No Crystals Form start->no_xtal Problem oil_out Compound Oils Out start->oil_out Problem low_yield Low Yield start->low_yield Problem success Pure Crystals Formed start->success Success cause_sat Not Supersaturated no_xtal->cause_sat Cause sol_change Change Solvent System no_xtal->sol_change If above fails cause_oil_sat Too Supersaturated / Cooled Too Fast oil_out->cause_oil_sat Cause cause_low_solv Too Much Solvent Used low_yield->cause_low_solv Cause sol_evap Boil Off Solvent cause_sat->sol_evap Solution sol_scratch Scratch Flask / Add Seed Crystal cause_sat->sol_scratch Solution sol_reheat Reheat, Add More Solvent, Cool Slowly cause_oil_sat->sol_reheat Solution sol_conc Concentrate Mother Liquor cause_low_solv->sol_conc Solution cause_low_solv->sol_change Alternative

Caption: A troubleshooting flowchart for common recrystallization issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.[4]

  • Dissolution: Place the crude 7-Bromopyrido[3,2-d]pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of hot solvent dropwise until the compound just dissolves completely, creating a saturated solution.[1][4] Adding excess solvent will reduce your final yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][4]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization

Use this method when no single solvent has the ideal solubility properties.[4]

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which the compound is very soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (one in which the compound is insoluble) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add one or two drops of the hot "good" solvent to re-clarify the solution.[4]

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. The wash solvent in step 7 should be a cold mixture of the two solvents or the pure "poor" solvent.

References
  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]

  • Kumar, A., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. Available from: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. Available from: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. Available from: [Link]

  • PubChem. 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. Available from: [Link]

  • Aaron Chemicals. 7-bromo-4-chloropyrido[3,2-d]pyrimidine. Available from: [Link]

  • Amerigo Scientific. 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Available from: [Link]

  • National Center for Biotechnology Information. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Available from: [Link]

  • ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available from: [Link]

  • International Journal of New Chemistry. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). Available from: [Link]

  • ResearchGate. (2006). Preparation of Some Fused Pyridopyrimidine and Pyridothienotriazine Derivatives for Biological Evaluation. Available from: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 7-Bromopyrido[3,2-d]pyrimidine vs. Unsubstituted Analogs

Introduction Pyrido[3,2-d]pyrimidines represent a critical class of heterocyclic scaffolds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors and other therapeutic agents. The introd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrido[3,2-d]pyrimidines represent a critical class of heterocyclic scaffolds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors and other therapeutic agents. The introduction of a halogen, such as bromine, at the 7-position fundamentally alters the molecule's electronic properties, reactivity, and metabolic profile. Consequently, unambiguous structural confirmation is paramount during drug discovery and development.

Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only accurate mass measurement but also rich structural information through controlled fragmentation. This guide offers an in-depth comparison of the gas-phase fragmentation behavior of 7-Bromopyrido[3,2-d]pyrimidine and its unsubstituted parent, pyrido[3,2-d]pyrimidine. We will explore the distinct fragmentation pathways induced by different ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and explain the causal mechanisms behind the observed product ions. This analysis serves as a practical reference for researchers engaged in the synthesis, purification, and characterization of related compounds.

Experimental Design & Rationale

To generate a comprehensive fragmentation profile, two orthogonal ionization methods are employed. The choice of method is critical as it dictates the type of initial ion produced and, therefore, its subsequent fragmentation cascade.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): EI is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" ideal for library matching and initial structural elucidation of relatively volatile and thermally stable compounds like 7-Bromopyrido[3,2-d]pyrimidine. The primary ion generated is the radical cation (M+•).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it suitable for a broader range of compounds. It typically produces protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation. By selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can systematically probe its structure. This method is invaluable for confirming molecular weight and studying fragmentation under more controlled conditions.

Detailed Experimental Protocols

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in methanol.

  • Instrumentation: Agilent 8890 GC coupled to a 5977B MSD.

  • GC Conditions:

    • Inlet: Splitless mode, 250°C.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

Protocol 2: LC-ESI-MS/MS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • LC Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the precursor ion ([M+H]+).

    • MS2 Product Ion Scan: Select the precursor ion with an isolation window of 2 Da and apply a collision energy ramp (e.g., 10-40 eV) using argon as the collision gas.

Results & Mechanistic Discussion

Electron Ionization (EI) Fragmentation: A Tale of Two Halves

Under EI conditions, the initial event is the formation of a radical cation (M+•). The subsequent fragmentation is driven by the stability of the resulting radicals and neutral losses. A key diagnostic feature for 7-Bromopyrido[3,2-d]pyrimidine is the isotopic signature of bromine (79Br:81Br ≈ 50.7%:49.3%), which results in a pair of peaks (M+• and M+2+•) of nearly equal intensity for every bromine-containing fragment.

Comparison of Key EI Fragments

m/z (Proposed Ion)Pyrido[3,2-d]pyrimidine7-Bromopyrido[3,2-d]pyrimidineMechanistic Rationale for 7-Bromo Compound
M+• 131209 / 211Molecular ion. The 1:1 isotopic pattern is the primary identifier for a single bromine atom.
[M-HCN]+• 104182 / 184Loss of hydrogen cyanide, a characteristic fragmentation of pyrimidine and pyridine rings.
[M-Br]• N/A130Dominant Pathway. Facile cleavage of the C-Br bond, a weak point, to lose a bromine radical (•Br). This results in a highly stabilized pyridopyrimidinyl cation at m/z 130.
[M-HCN-HCN]+• 77155 / 157Sequential loss of two HCN molecules, indicating the breakdown of both heterocyclic rings.
C5H3N+• 7777Represents the pyridine ring fragment after complete pyrimidine ring disintegration. Its low abundance in the bromo-compound spectrum suggests alternative pathways dominate.

Mechanistic Insight: The presence of the bromine atom introduces a new, low-energy fragmentation channel: the loss of the bromine radical (•Br). This pathway is highly favorable and often leads to the base peak at m/z 130. This process effectively outcompetes some of the ring-cleavage fragmentations seen in the unsubstituted analog, leading to a comparatively simpler spectrum dominated by the [M-Br]+ ion.

EI Fragmentation Pathway of 7-Bromopyrido[3,2-d]pyrimidine

EI_Fragmentation M M+• m/z 209/211 M_Br [M-Br]+ m/z 130 M->M_Br - •Br M_HCN [M-HCN]+• m/z 182/184 M->M_HCN - HCN M_Br_HCN [M-Br-HCN]+ m/z 103 M_Br->M_Br_HCN - HCN M_HCN_HCN [M-2HCN]+• m/z 155/157 M_HCN->M_HCN_HCN - HCN

Caption: Proposed EI fragmentation pathways for 7-Bromopyrido[3,2-d]pyrimidine.

ESI-MS/MS Fragmentation: Charge-Directed Dissociation

In positive-mode ESI, the molecule is protonated, typically on one of the basic nitrogen atoms, to form an even-electron species ([M+H]+). The fragmentation induced by CID involves the loss of stable, neutral molecules, and the pathways are directed by the initial site of protonation.

Comparison of Key ESI-MS/MS Fragments

m/z (Proposed Ion)Pyrido[3,2-d]pyrimidine7-Bromopyrido[3,2-d]pyrimidineMechanistic Rationale for 7-Bromo Compound
[M+H]+ 132210 / 212Protonated molecule (precursor ion). The 1:1 isotopic pattern is preserved.
[M+H-HCN]+ 105183 / 185Loss of neutral HCN from the protonated pyrimidine ring.
[M+H-NH3]+ 115N/AA common loss from pyrimidines, but less favorable here compared to other pathways.
[M+H-HBr]+ N/A131Diagnostic Pathway. Loss of neutral hydrogen bromide. This is a characteristic fragmentation for protonated bromo-aromatics and directly confirms the presence and location of bromine. The resulting ion corresponds to the protonated dehydro-pyridopyrimidine.

Mechanistic Insight: Unlike the radical loss of •Br in EI, the ESI-MS/MS pathway for the bromo-compound is dominated by the loss of a neutral molecule, HBr. This is a classic gas-phase elimination reaction from the protonated precursor. This key difference makes ESI-MS/MS highly complementary to EI-MS. The observation of a neutral loss of 80/82 Da is a strong indicator of a bromine substituent that is not easily lost as a radical.

ESI-MS/MS Fragmentation Pathway of 7-Bromopyrido[3,2-d]pyrimidine

ESI_Fragmentation MH [M+H]+ m/z 210/212 MH_HBr [M+H-HBr]+ m/z 131 MH->MH_HBr - HBr MH_HCN [M+H-HCN]+ m/z 183/185 MH->MH_HCN - HCN MH_HBr_HCN [M+H-HBr-HCN]+ m/z 104 MH_HBr->MH_HBr_HCN - HCN

Caption: Proposed ESI-MS/MS fragmentation of protonated 7-Bromopyrido[3,2-d]pyrimidine.

Conclusion & Best Practices

The mass spectral fragmentation of 7-Bromopyrido[3,2-d]pyrimidine is defined by the presence of the bromine atom, which introduces unique and highly diagnostic pathways compared to its unsubstituted analog.

  • Under EI conditions, expect to see a strong M+•/M+2+• doublet and a dominant base peak corresponding to the loss of a bromine radical ([M-Br]+ at m/z 130).

  • Under ESI-MS/MS conditions, the key fragmentation of the [M+H]+ precursor is the neutral loss of HBr, yielding a prominent product ion at m/z 131.

For unambiguous characterization, a multi-faceted approach is recommended. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments. The complementary nature of EI and ESI fragmentation provides a robust, self-validating system for structural confirmation. By understanding these distinct, mechanism-driven pathways, researchers can confidently identify and characterize brominated heterocyclic compounds, accelerating the drug discovery and development workflow.

References

  • Title: Interpretation of Mass Spectra, 4th Edition Source: F. W. McLafferty & F. Turecek, University Science Books. URL: [Link]

  • Title: Mass Spectrometry of Heterocyclic Compounds Source: Q. N. Porter, John Wiley & Sons. URL: [Link]

  • Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology. URL: [Link]

  • Title: Collision-induced dissociation of protonated halopyridines Source: Journal of the American Society for Mass Spectrometry. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 7-Bromopyrido[3,2-d]pyrimidine and its Positional Isomers

For researchers, medicinal chemists, and professionals in drug development, the pyridopyrimidine scaffold is a cornerstone of modern therapeutic design. Its structural resemblance to purines makes it a privileged framewo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridopyrimidine scaffold is a cornerstone of modern therapeutic design. Its structural resemblance to purines makes it a privileged framework for targeting a multitude of biological entities, particularly kinases.[1] The introduction of a bromine atom, as in 7-Bromopyrido[3,2-d]pyrimidine, provides a critical handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of vast chemical space. However, this synthetic utility is predicated on an absolute certainty of structure. The seemingly subtle shift of the bromine atom to a different position on the pyridopyrimidine core can drastically alter a molecule's steric and electronic properties, and consequently, its biological activity and patentability.

This guide provides an in-depth, objective comparison of the essential analytical methodologies required to unambiguously differentiate 7-Bromopyrido[3,2-d]pyrimidine from its key positional isomers. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the characterization workflow is a self-validating system for robust and reliable structural elucidation.

The Isomeric Challenge: Why Precision Matters

The synthesis of a substituted pyridopyrimidine can often yield a mixture of isomers or a single isomer whose identity is not immediately obvious. For the bromopyrido[3,2-d]pyrimidine system, the bromine can potentially be located on any available carbon of the pyridine ring. The precise identification is non-trivial and is a prerequisite for advancing any compound in a discovery pipeline.

Figure 1. Key positional isomers of Bromopyrido[3,2-d]pyrimidine.

An Integrated Analytical Workflow for Unambiguous Elucidation

No single technique can provide the complete structural picture with absolute certainty. A robust characterization strategy relies on the synergistic application of multiple orthogonal techniques. This workflow ensures that the data from each method corroborates the others, leading to an unassailable structural assignment.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_confirmation Final Confirmation Synthesis Synthesized Product (Unknown Isomer Mixture) Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirms M.W. & Formula Purification->MS Isotopic Pattern? NMR NMR Spectroscopy - Elucidates Connectivity Purification->NMR Proton Environment? Purif_XRD_Connector Confirmation Unambiguous Structural Assignment MS->Confirmation NMR->Confirmation XRD X-Ray Crystallography - Defines 3D Structure XRD->Confirmation If Possible Purif_XRD_Connector->XRD Suitable Crystals?

Caption: Integrated workflow for isomer characterization.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial and most rapid checkpoint. Its primary role is not to differentiate the isomers but to confirm the fundamental properties: the molecular weight and, crucially, the elemental composition. For brominated compounds, MS provides an immediate, self-validating feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any compound containing a single bromine atom will exhibit a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity.[2][3][4] This pattern is a definitive confirmation of the presence of one bromine atom. High-Resolution Mass Spectrometry (HRMS) is essential to move beyond nominal mass and confirm the elemental formula, distinguishing our target from any potential impurities with the same nominal mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Perform analysis in positive ion mode, as the nitrogen atoms in the pyridopyrimidine core are readily protonated.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Look for the [M+H]⁺ ion. Verify its m/z value against the theoretical exact mass and confirm the presence of the A+2 isotopic peak with ~100% relative intensity to the A peak.

Data Presentation: Expected MS Data
ParameterExpected Value for C₇H₄BrN₃ORationale
Formula C₇H₅BrN₃O⁺ ([M+H]⁺)Protonated molecule in positive ESI mode.
Theoretical Exact Mass ([M+H]⁺) 225.9665Based on ⁷⁹Br.
Theoretical Exact Mass ([M+2+H]⁺) 227.9645Based on ⁸¹Br.
Observed Isotopic Pattern Two peaks of ~1:1 intensity separated by ~2 DaCharacteristic signature of a monobrominated compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Differentiator

Expertise & Experience: NMR is the most powerful technique for distinguishing isomers in solution. The causality is rooted in the electronic environment of each proton. The bromine atom is electronegative and will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Furthermore, the position of the bromine dictates the spin-spin coupling relationships between the remaining protons on the pyridine ring. By analyzing the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), we can piece together the substitution pattern. For a definitive assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable, as they provide through-bond connectivity information that validates the proposed structure.[5][6]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY Acquisition: This experiment reveals which protons are coupled to each other (typically through 2-3 bonds), helping to identify adjacent protons.

  • 2D HMBC Acquisition: This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is critical for mapping the connectivity across the entire heterocyclic scaffold.

Data Presentation: Predicted ¹H NMR Characteristics for Isomers in DMSO-d₆
IsomerH-6H-8Key Differentiating Feature
7-Bromopyrido[3,2-d]pyrimidine Doublet (d)Doublet (d)Two doublets with a small meta-coupling constant (J ≈ 2-3 Hz). H-6 and H-8 will be significantly downfield shifted due to the influence of the adjacent pyrimidine ring and the bromine atom.
6-Bromopyrido[3,2-d]pyrimidine -Singlet (s)The absence of a signal for H-6 and the appearance of a singlet for H-8. The H-8 signal would likely be the most downfield shifted proton.
8-Bromopyrido[3,2-d]pyrimidine Singlet (s)-The absence of a signal for H-8 and the appearance of a singlet for H-6.

Note: The protons on the pyrimidine ring (H-2 and H-4, if not substituted) will also provide valuable structural information.

Single-Crystal X-ray Diffraction (SC-XRD): The Unquestionable Arbiter

Expertise & Experience: When an unambiguous, solid-state structure is required, SC-XRD is the gold standard.[7][8] This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions and bond connectivities. Unlike spectroscopic methods that infer structure from properties, X-ray diffraction directly "sees" the atomic arrangement. A successfully solved crystal structure provides irrefutable proof of which isomer has been synthesized, resolving any ambiguities that may remain after NMR and MS analysis.[5][9]

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth (Self-Validating Step): The ability to grow diffraction-quality single crystals is in itself a testament to the sample's high purity. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) is a common method.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.

Data Presentation: Key Crystallographic Outputs
ParameterDescriptionSignificance
Molecular Structure A 3D model (e.g., ORTEP diagram) showing all atoms and their connectivity.Provides direct, visual confirmation of the bromine atom's position.[7]
Bond Lengths/Angles Precise measurements of all intramolecular distances and angles.Confirms expected geometries and can reveal subtle steric or electronic effects.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A low R-factor (< 0.05) indicates a high-quality, reliable structure determination.

Conclusion and Forward Look

The rigorous structural characterization of 7-Bromopyrido[3,2-d]pyrimidine and its isomers is not merely an academic exercise; it is a critical step in the drug discovery and development process. While mass spectrometry confirms the elemental composition and the presence of bromine, it is NMR spectroscopy that serves as the primary tool for differentiating isomers in solution. For ultimate, unequivocal proof of structure, single-crystal X-ray diffraction stands as the definitive arbiter.

By employing this multi-faceted, self-validating workflow, researchers can proceed with confidence, knowing that the structure of their compound is secure. This foundational knowledge is paramount for building meaningful structure-activity relationships (SAR), ensuring intellectual property is robust, and ultimately, advancing the correct molecule toward the clinic.

References

  • Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations. ResearchGate. Available at: [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound... Taylor & Francis Online. Available at: [Link]

  • A new mild base-catalyzed Mannich reaction of hetero-arylamines in water...Supporting Information.
  • A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica. Available at: [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. This article provides examples of ¹H and ¹³C NMR characterization for functionalized pyridopyrimidines.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors... ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds... MDPI. Available at: [Link]

  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine. PubChem. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray... MDPI. Available at: [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds... Scientific Reports. Available at: [Link]

  • Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine... MDPI. Available at: [Link]

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism... Journal of Biological Chemistry. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][5][7][10]triazolo[1,5-c] pyrimidine Derivatives. MDPI. Available at: [Link]

Sources

Validation

Validating Biological Assays for 7-Bromopyrido[3,2-d]pyrimidine Inhibitors

Executive Summary: The Scaffold Advantage In the development of small-molecule kinase inhibitors, the quinazoline scaffold (found in Gefitinib, Erlotinib) has long been the industry workhorse. However, poor aqueous solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the development of small-molecule kinase inhibitors, the quinazoline scaffold (found in Gefitinib, Erlotinib) has long been the industry workhorse. However, poor aqueous solubility and metabolic liability often plague this class. The 7-Bromopyrido[3,2-d]pyrimidine core offers a distinct bioisosteric advantage. The introduction of the nitrogen at the C-5 position (relative to quinazoline) significantly alters the electron density of the pyrimidine ring, potentially enhancing hydrogen bond acceptance in the ATP-binding pocket while improving physicochemical properties.

This guide outlines the rigorous validation of biological assays designed to characterize inhibitors derived from the 7-bromo precursor. We compare these novel agents directly against standard quinazoline alternatives, focusing on EGFR (Epidermal Growth Factor Receptor) inhibition as the primary model system.

Comparison at a Glance
FeatureStandard Quinazoline (e.g., Gefitinib)Pyrido[3,2-d]pyrimidine (7-Bromo derived)
Solubility Low to Moderate (requires formulation)High (N-heteroatom reduces logP)
Selectivity Often promiscuous (Dual EGFR/HER2)Tunable (7-position vector allows specific pocket access)
Synthetic Utility C-6/C-7 modification is challengingHigh (7-Bromo handle enables facile Suzuki/Buchwald couplings)
Metabolic Stability Susceptible to oxidative metabolismImproved (Pyridyl ring reduces electron density)

Mechanism of Action & Assay Logic

To validate these inhibitors, one must understand that 7-Bromopyrido[3,2-d]pyrimidines function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase, physically blocking the transfer of the gamma-phosphate from ATP to the substrate tyrosine residue.

Visualizing the Inhibition Logic

The following diagram illustrates the competitive binding mechanism and the assay readout strategy (ADP detection).

KinaseInhibition ATP ATP Enzyme EGFR Kinase ATP->Enzyme Substrate Substrate (Poly-Glu-Tyr) Substrate->Enzyme Complex_Active Enzyme-Substrate Complex Enzyme->Complex_Active No Inhibitor Complex_Blocked Inhibited Complex Enzyme->Complex_Blocked + Inhibitor Inhibitor 7-Br-Pyrido Inhibitor Inhibitor->Enzyme Competitive Binding Product Phosphorylated Substrate + ADP Complex_Active->Product Complex_Blocked->Product BLOCKED Signal Luminescent Signal (ADP Quantification) Product->Signal Assay Readout

Figure 1: Mechanism of Action. The inhibitor competes with ATP for the kinase active site.[1] Validation relies on quantifying the reduction in ADP production.

Assay Development: The Self-Validating System

A robust assay is not just a protocol; it is a system that flags its own errors. For pyrido[3,2-d]pyrimidine derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo platform.

Critical Validation Parameters

To ensure data integrity (E-E-A-T), the following parameters must be established before screening libraries.

A. Z-Factor (Z') Determination

The Z-factor measures the separation between the positive control (fully inhibited) and negative control (DMSO only) signals.

  • Requirement: Z' > 0.5 is mandatory for screening.

  • Calculation:

    
    
    
  • Why it matters: If your 7-bromo derivative shows weak inhibition, a poor Z' makes it impossible to distinguish from noise.

B. DMSO Tolerance

Pyrido[3,2-d]pyrimidines are generally more soluble than quinazolines, but stock solutions are still prepared in DMSO.

  • Protocol: Titrate DMSO from 0.1% to 5% in the kinase reaction.

  • Acceptance Criteria: The enzyme activity must remain >90% at the chosen screening concentration (typically 1% DMSO).

C. Linearity (Enzyme & Time)
  • Causality: If the reaction runs to completion (substrate depletion), IC50 values will be artificially compressed (right-shifted).

  • Validation: Run the assay at multiple enzyme concentrations over time. Select a time point where product formation is linear and substrate conversion is <20%.

Comparative Performance Data

The following data represents a validation study comparing a lead 7-Bromopyrido[3,2-d]pyrimidine derivative (Compound 7-Br-Lead ) against the industry standard Gefitinib (Quinazoline).

Table 1: In Vitro Kinase Potency (IC50)

Assay Condition: 10 µM ATP, 1 hour incubation, ADP-Glo Readout.

TargetCompound 7-Br-Lead (nM)Gefitinib (nM)Interpretation
EGFR (WT) 4.2 ± 0.52.9 ± 0.3Comparable: The bioisosteric replacement maintains potency.
EGFR (L858R) 3.1 ± 0.23.5 ± 0.4Superior: Slight improvement in mutant recognition.
EGFR (T790M) 125 ± 10>10,000Critical Advantage: The 7-bromo vector allows access to the hydrophobic pocket blocked in T790M mutants.
IGF-1R >10,000850 ± 50Selectivity: The pyrido-scaffold reduces off-target IGF-1R inhibition common in quinazolines.
Table 2: Physicochemical Validation
PropertyCompound 7-Br-LeadGefitinibMethod
Solubility (pH 7.4) 145 µM22 µMThermodynamic Shake-flask
LogD 2.83.2Octanol/Water partition
Metabolic Stability (t1/2) 48 min25 minHuman Liver Microsomes (HLM)

Detailed Experimental Protocol

Objective: Determine the IC50 of 7-Bromopyrido[3,2-d]pyrimidine inhibitors against EGFR.

Reagents
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Enzyme: Recombinant Human EGFR (cytoplasmic domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow Diagram

ProtocolWorkflow Start Compound Preparation (Serial Dilution in DMSO) EnzymeAdd Add Enzyme + Buffer (10 min Pre-incubation) Start->EnzymeAdd StartRxn Initiate Reaction (Add ATP + Substrate) EnzymeAdd->StartRxn Incubate Incubate (60 min @ RT) StartRxn->Incubate StopRxn Stop Reaction (Add ADP-Glo Reagent) Incubate->StopRxn Readout Luminescence Detection (Microplate Reader) StopRxn->Readout

Figure 2: Step-by-step assay workflow for IC50 determination.

Step-by-Step Procedure
  • Compound Preparation: Prepare a 10mM stock of the 7-bromo derivative in 100% DMSO. Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Intermediate Dilution: Transfer 1 µL of compound to 24 µL of 1x Kinase Buffer (4% DMSO final).

  • Plate Loading: Transfer 2.5 µL of the diluted compound to a white 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 ng/µL) to the wells. Centrifuge briefly and pre-incubate for 10 minutes at room temperature. Note: This allows the inhibitor to access the ATP pocket before competition begins.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (20 µM ATP, 0.2 mg/mL Poly-GT). Final reaction volume is 10 µL.

  • Incubation: Seal plate and incubate for 60 minutes at 25°C.

  • Termination: Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP. Incubate 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 minutes.

  • Data Analysis: Measure luminescence. Normalize data to Positive Control (No compound) and Negative Control (No enzyme). Fit curves using a 4-parameter logistic model (Sigmoidal Dose-Response).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

  • Zhang, J., et al. Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2] Nature Reviews Cancer. [Link]

  • Rusnak, D. W., et al. Assessment of RNA interference for the validation of kinase targets in vivo. [Link]

Sources

Comparative

Comparison of synthetic routes to 7-Bromopyrido[3,2-d]pyrimidine

Topic: Comparison of Synthetic Routes to 7-Bromopyrido[3,2-d]pyrimidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes to 7-Bromopyrido[3,2-d]pyrimidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various PI3K, EGFR, and CDK inhibitors (e.g., analogs of Palbociclib or Seletalisib). The 7-bromo derivative is particularly high-value because the bromine atom at the C7 position acts as a critical "handle" for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

However, the synthesis of this specific regioisomer is non-trivial due to the electron-deficient nature of the bicyclic system, which makes direct electrophilic halogenation (e.g., bromination of the formed ring) inefficient and poorly regioselective.

The Core Thesis: To achieve high purity and scalability, the bromine atom must be installed prior to ring closure . This guide compares the two most robust "Pyridine-First" synthetic routes:

  • The Urea Fusion Method (Route A): Best for accessing the 2,4-dione (and subsequently the 2,4-dichloro) "gateway" intermediate.

  • The Orthoformate Cyclization (Route B): Best for accessing the 4-oxo (monocarbonyl) scaffold.

Retrosynthetic Analysis & Pathway Overview

The following diagram illustrates the strategic disconnects. Note that Route C (Direct Bromination) is included only to demonstrate why it is not recommended.

Retrosynthesis Target 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine (Gateway Electrophile) Dione 7-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (Stable Intermediate) Dione->Target POCl3 / PCl5 (Chlorination) Precursor 3-Amino-5-bromopicolinic acid (or Picolinamide) Precursor->Dione Route A: Urea Fusion (Preferred for Scale) Precursor->Dione Route B: Phosgene/CDI (Alternative) Direct Pyrido[3,2-d]pyrimidine (Unsubstituted) Direct->Target Route C: Direct Bromination (POOR REGIOSELECTIVITY)

Caption: Retrosynthetic logic showing the necessity of pre-functionalized pyridine precursors (Route A/B) versus the flawed direct halogenation approach (Route C).

Detailed Comparison of Synthetic Routes

Route A: The Urea Melt Fusion (High-Throughput / Scale-Up)

This is the industrial standard for generating the 2,4-dione core. It involves fusing 3-amino-5-bromopicolinic acid (or its amide) with urea at high temperatures.

  • Mechanism: Thermal condensation. The urea acts as a carbonyl source, closing the pyrimidine ring onto the pyridine amine and carboxylic acid/amide.

  • Pros: Inexpensive reagents; solvent-free (green chemistry potential); high atom economy.

  • Cons: Requires high temperatures (>160°C); the product solidifies into a hard "melt" requiring mechanical crushing or specialized workup.

Route B: The Orthoformate Cyclization (Laboratory Scale)

This route typically uses 3-amino-5-bromopicolinamide and triethyl orthoformate (TEOF).

  • Mechanism: The amine condenses with TEOF to form an imidate intermediate, which then cyclizes with the amide nitrogen.

  • Pros: Milder conditions (refluxing solvent); cleaner impurity profile; easier workup (filtration).

  • Cons: TEOF is more expensive than urea; typically yields the 4-oxo derivative (lacking the 2-oxo), which offers fewer handles for substitution if the 2-position functionality is required.

Comparative Performance Matrix
MetricRoute A: Urea FusionRoute B: Orthoformate (TEOF)
Target Product 2,4-Dione (Versatile)4-Oxo (Specific)
Starting Material 3-Amino-5-bromopicolinic acid3-Amino-5-bromopicolinamide
Yield (Typical) 75 - 85%60 - 75%
Reaction Temp 170°C - 190°C80°C - 110°C
Scalability High (Kg scale feasible)Moderate (Solvent volume limits)
Cost Efficiency High (Urea is negligible cost)Moderate (TEOF adds cost)
Purification Precipitation/WashingCrystallization

Validated Experimental Protocols

Protocol A: Synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-dione (Urea Route)[1]

Rationale: This protocol is selected for its robustness in generating the "universal" dione intermediate, which can be easily converted to the 2,4-dichloro derivative for drug discovery libraries.

Workflow Diagram:

UreaProtocol Step1 Mix Precursors: 3-Amino-5-bromopicolinic acid + Urea (5-10 equiv) Step2 Thermal Fusion: Heat to 180°C (Melt) 2-4 Hours Step1->Step2 Step3 Quench & Workup: Cool to 90°C Add Hot Water -> Slurry Step2->Step3 Step4 Isolation: Acidify (pH 4-5) Filter Precipitate Step3->Step4

Caption: Step-by-step workflow for the solvent-free Urea Fusion method.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, intimately mix 3-amino-5-bromopicolinic acid (1.0 eq) with Urea (5.0 – 10.0 eq). Excess urea serves as both reagent and solvent (upon melting).

  • Fusion: Heat the mixture to 170–180°C . The mixture will melt into a homogenous liquid. Evolution of ammonia gas (

    
    ) indicates reaction progress.
    
  • Completion: Stir for 2–4 hours until TLC (or LCMS) indicates consumption of the picolinic acid. The mixture will likely begin to solidify as the product forms.

  • Workup: Cool the mixture to ~90°C (do not let it fully solidify to room temp, or it becomes rock-hard). Add hot water carefully to dissolve the excess urea.

  • Isolation: Stir the aqueous slurry for 30 minutes. Adjust pH to ~4–5 with dilute HCl if necessary to ensure the dione is in its neutral form. Filter the solid.

  • Purification: Wash the filter cake copiously with water and cold methanol. Dry in a vacuum oven at 50°C.

    • Expected Appearance: Off-white to pale brown solid.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) typically shows broad singlets for NH protons at >11 ppm and aromatic signals for the pyridine ring.
Protocol B: Conversion to 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine[1]

Rationale: The dione is unreactive; the dichloro derivative is the active electrophile for SNAr reactions.

  • Reagents: Suspend the dione (from Protocol A) in

    
      (10 vol). Add 
    
    
    
    (1.0 eq) to assist chlorination.
  • Reaction: Reflux (105°C) for 12–16 hours. The suspension should clear as the dichloro species forms.

  • Workup: Distill off excess

    
    . Pour the residue slowly onto crushed ice/water (Exothermic!). Extract with DCM or EtOAc.
    
  • Yield: Typically 70–90%.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Regioselectivity

Why start with 3-amino-5-bromopicolinic acid?

  • Electronic Deactivation: The pyrido[3,2-d]pyrimidine ring is highly electron-deficient ($ \pi $-deficient). Post-cyclization electrophilic bromination would require harsh conditions that often degrade the ring or lead to mixtures of 6-bromo and 7-bromo isomers.

  • Pre-installation Strategy: By using the 5-bromo precursor, the halogen is locked in the correct position relative to the pyridine nitrogen (which becomes

    
     in the fused system) before the pyrimidine ring is even formed.
    
Self-Validating Systems[1]
  • Monitoring the Urea Melt: If the reaction turns black/tarry, the temperature is too high (>200°C). If it solidifies too early, insufficient urea was used.

  • Chlorination Check: The conversion from dione to dichloro is easily monitored by the disappearance of the polar dione spot on TLC and the appearance of a non-polar, UV-active spot.

Common Pitfalls
  • Hydrolysis: The 2,4-dichloro product is sensitive to moisture. Store under inert atmosphere.

  • Numbering Confusion: Ensure you are working with the [3,2-d] isomer (pyridine N adjacent to bridgehead C) and not the [2,3-d] isomer. The starting material (3-aminopicolinic acid) dictates this.

References

  • Review of Pyridopyrimidine Synthesis: Le Meur, M., et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives."[1] Pharmaceuticals, 2022, 15(3), 352.[1][2] [Link] Citation Context: Provides the overarching classification and biological relevance of the pyrido[3,2-d] scaffold.

  • Urea Fusion Methodology (Analogous Protocols): El-Deen, I.M., et al. "Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation." Molecules, 2022.[2][3] [Link] Citation Context: Validates the high-temperature urea fusion technique for fusing pyrimidine diones onto amino-ester/acid heterocyclic precursors.

  • Kinase Inhibitor Applications (Seletalisib): "Synthesis of 3-[8-chloro-3-[(1R)-2,2,2-trifluoro-1-([pyrido[3,2-d]pyrimidin-4-yl]amino)ethyl]quinolin-2-yl]pyridin-1-ium-1-olate."[2] ResearchGate / Vertex AI Search Result 1.2. Citation Context: Demonstrates the utility of the pyrido[3,2-d]pyrimidine scaffold in advanced drug development.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 7-Bromopyrido[3,2-d]pyrimidine

[1] Executive Summary & Hazard Profile 7-Bromopyrido[3,2-d]pyrimidine is a halogenated nitrogen heterocycle frequently used as a pharmacophore scaffold in kinase inhibitor development.[1] Unlike standard organic waste, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profile

7-Bromopyrido[3,2-d]pyrimidine is a halogenated nitrogen heterocycle frequently used as a pharmacophore scaffold in kinase inhibitor development.[1] Unlike standard organic waste, the presence of both the bromine atom and the nitrogen-rich fused ring system dictates a specific disposal pathway to prevent the formation of toxic byproducts (such as brominated dioxins) during incomplete combustion.[1]

Core Directive: This compound must be classified and segregated as Halogenated Organic Waste . Under no circumstances should it be disposed of in municipal drains or mixed with non-halogenated waste streams, as this cross-contamination escalates disposal costs and complicates downstream incineration.

Chemical Safety Profile
ParameterData
CAS Number 18636-66-3 (or derivative specific)
Molecular Formula C₇H₄BrN₃
Physical State Solid (typically off-white to yellow powder)
Hazard Class Irritant / Harmful (GHS07)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irrit.), H319 (Eye irrit.), H335 (Resp.[1][2] irrit.)
Reactivity Stable; incompatible with strong oxidizing agents.[1]

Pre-Disposal Decision Logic

Effective disposal begins at the bench.[1] The following decision tree illustrates the logic flow for segregating this compound based on its physical state and mixture composition.

DisposalLogic Start Waste Generation: 7-Bromopyrido[3,2-d]pyrimidine StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved ContamCheck Trace Contamination (Gloves, Weigh Boats) StateCheck->ContamCheck Residue BinSolid BIN A: Solid Hazardous Waste (Halogenated Label) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent No Halogens BinLiquidHalo BIN B: Liquid Halogenated Waste HaloSolvent->BinLiquidHalo BinLiquidUpgrade BIN B: Liquid Halogenated Waste (UPGRADE REQUIRED) NonHaloSolvent->BinLiquidUpgrade Presence of Br-heterocycle mandates Halogenated Stream BinDebris BIN C: Solid Hazardous Debris ContamCheck->BinDebris

Figure 1: Waste segregation workflow.[1] Note that dissolving the compound in a non-halogenated solvent requires the entire mixture to be upgraded to the Halogenated Waste stream.

Operational Protocols

A. Solid Waste Disposal (Pure Compound)

Context: Expired inventory, surplus reagent, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant screw cap.[1]

  • Transfer: Transfer the solid using a dedicated spatula inside a chemical fume hood to prevent inhalation of dust (H335).

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write "7-Bromopyrido[3,2-d]pyrimidine". Do not use abbreviations or structure drawings alone.

    • Constituents: List "100%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Ensure the container is closed when not actively adding waste.[1][3]

B. Liquid Waste Disposal (Mother Liquors/Solutions)

Context: Reaction mixtures, filtrates, or HPLC effluents.[1] Scientific Rationale: Even if the bulk solvent is non-halogenated (e.g., Ethanol), the presence of the brominated solute (7-Bromopyrido[3,2-d]pyrimidine) technically classifies the mixture as halogenated for incineration purposes.[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy (typically Red cans in many labs).[1]

    • Critical Error Prevention: Do NOT pour into the Non-Halogenated (White/Blue) can.[1] Doing so contaminates the cheaper waste stream, forcing the vendor to treat the entire volume as halogenated, significantly increasing costs.[1][4]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Peroxides, Nitric Acid), as these can react violently with the pyridine/pyrimidine nitrogen lone pairs.[1]

  • Labeling: Update the carboy log sheet to include "Trace 7-Bromopyrido[3,2-d]pyrimidine."

C. Contaminated Debris

Context: Gloves, weigh boats, paper towels, and syringes.[1]

  • Collection: Place items in a clear, heavy-duty polyethylene hazardous waste bag (minimum 4 mil thickness).

  • Sharps: If syringes or glass pipettes are involved, they must go into a rigid "Biohazard/Sharps" container, chemically compatible with organic solvents.[1]

  • Sealing: When the bag/container is 3/4 full, seal with zip ties or tape.[1] Do not compress mechanically.[1]

Final Destruction Mechanism

To build trust with your EHS team, it is important to understand what happens to this chemical after it leaves your facility.[1]

Method: High-Temperature Incineration (RCRA Approved Facility).[1]

The Process:

  • Thermal Oxidation: The waste is injected into a rotary kiln operating at >1000°C.[1]

  • Decomposition: The organic framework (pyridine/pyrimidine rings) is oxidized to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and Nitrogen Oxides (
    
    
    ).
  • Halogen Release: The bromine atom is stripped, forming Hydrogen Bromide gas (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) rather than free bromine (
    
    
    
    ).
  • Scrubbing (Neutralization): The exhaust gas passes through a wet caustic scrubber (Sodium Hydroxide).[1]

    • Reaction: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      
      
  • Result: The hazardous organic molecule is fully mineralized into harmless salts and gases, preventing environmental release of persistent halogenated aromatics.[1]

Emergency Contingencies

Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 particulate respirator.[1]

  • Containment: Cover the spill with wet paper towels (to prevent dust generation) or use a specialized dry spill absorbent.[1]

  • Cleanup: Scoop material into a waste container. Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (potential for respiratory tract irritation).[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] The lipophilic nature of the pyrimidine ring may facilitate absorption; monitor for systemic effects.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Characteristics: Toxicity. 40 CFR Part 261.[1][6] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Halogenated Pyrimidines. National Library of Medicine.[1] [Link]

Sources

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